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  • Product: Cytidine-5'-triphosphoricaciddisodiumsalt

Core Science & Biosynthesis

Foundational

Cytidine-5'-Triphosphoric Acid Disodium Salt: Structural Architecture, Drug Development Applications, and Analytical Characterization

Executive Summary Cytidine-5'-triphosphoric acid disodium salt (CTP disodium salt) is a highly critical pyrimidine nucleoside triphosphate utilized extensively in modern molecular biology and biopharmaceutical manufactur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytidine-5'-triphosphoric acid disodium salt (CTP disodium salt) is a highly critical pyrimidine nucleoside triphosphate utilized extensively in modern molecular biology and biopharmaceutical manufacturing. As the therapeutic landscape shifts toward RNA-based modalities—most notably mRNA vaccines and targeted transcriptomics—the demand for high-purity CTP as a substrate for in vitro transcription (IVT) has surged. This technical whitepaper dissects the physicochemical properties of CTP disodium salt, the mechanistic rationale behind its formulation, its role in drug development, and a self-validating Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) protocol for its analytical quantification.

Chemical Identity & Structural Architecture

Molecular Framework

CTP disodium salt consists of three primary structural domains:

  • Cytosine Nucleobase: A pyrimidine derivative that dictates base-pairing fidelity (pairing with guanine) during RNA synthesis.

  • Ribose Sugar: A five-carbon sugar featuring a hydroxyl group at the 2' position, distinguishing it from its deoxy-counterpart (dCTP) and rendering the resulting RNA susceptible to alkaline hydrolysis.

  • Triphosphate Chain: Attached to the 5'-carbon of the ribose, this chain contains high-energy phosphoanhydride bonds. The cleavage of the α

    β phosphate bond provides the thermodynamic driving force for nucleic acid polymerization.
The Causality of the Disodium Salt Formulation

Why utilize the disodium salt rather than the free acid form? The free acid of Cytidine-5'-triphosphate is highly unstable. The dense negative charge localized on the triphosphate tail makes the high-energy phosphoanhydride bonds highly susceptible to nucleophilic attack by water, leading to rapid spontaneous hydrolysis into CDP and CMP.

By formulating CTP as a disodium salt, two of the acidic hydroxyl groups on the phosphate chain are deprotonated and ionically bonded to sodium cations ( Na+ ). This ionic shielding stabilizes the electron density across the phosphate oxygen atoms, significantly raising the activation energy required for hydrolysis[1]. This formulation choice extends the reagent's shelf-life, ensures high solubility in aqueous buffers, and guarantees stoichiometric reliability during large-scale bioprocessing.

Physicochemical Data Summary

Table 1: Quantitative and Physicochemical Properties of CTP Disodium Salt

PropertyValue
IUPAC Name disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate[2]
Molecular Formula C9​H14​N3​Na2​O14​P3​ [2]
Molecular Weight 527.12 g/mol [2]
CAS Registry Number 36051-68-0[2]
Hydrogen Bond Donors 5[3]
Hydrogen Bond Acceptors 14[3]
Topological Polar Surface Area 274 Ų[2]

Role in Drug Development: In Vitro Transcription (IVT)

In the biopharmaceutical sector, CTP disodium salt is a non-negotiable raw material for the large-scale synthesis of mRNA therapeutics[4]. During IVT, bacteriophage RNA polymerases (such as T7, T3, or SP6) utilize a DNA template to synthesize an mRNA transcript.

CTP acts as the direct donor of cytidine monophosphate (CMP) into the elongating RNA chain. The polymerase facilitates a nucleophilic attack by the 3'-hydroxyl group of the growing RNA strand onto the α -phosphate of the incoming CTP. The subsequent release of inorganic pyrophosphate ( PPi​ ) makes the reaction thermodynamically irreversible, propelling the directional synthesis of the therapeutic mRNA.

IVT_Pathway Template DNA Template (Promoter Sequence) Complex Elongation Complex (Phosphodiester Bond Formation) Template->Complex Binding Enzyme T7/SP6 RNA Polymerase Enzyme->Complex Catalysis NTPs NTP Pool (ATP, GTP, UTP, CTP-Na₂) NTPs->Complex Substrate Incorporation mRNA Synthesized mRNA (Therapeutic Precursor) Complex->mRNA Termination & Release

Fig 1. In Vitro Transcription (IVT) workflow utilizing CTP disodium salt for mRNA synthesis.

Analytical Characterization: IP-RP-HPLC Methodology

The Mechanistic Challenge and Solution

Standard Reversed-Phase (RP) HPLC is ineffective for analyzing CTP disodium salt. Due to its polyanionic triphosphate tail, CTP is extremely polar and will elute in the void volume ( t0​ ) of a standard C18 column without interacting with the hydrophobic stationary phase.

The Solution: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC). By introducing an amphiphilic ion-pairing agent such as Triethylamine acetate (TEAA) into the mobile phase, we alter the analyte's apparent hydrophobicity[5][6]. The positively charged ammonium group of TEAA binds electrostatically to the negatively charged phosphate groups of CTP. The resulting neutral complex exposes the hydrophobic triethyl alkyl chains outward, allowing robust retention and separation on a C18 column.

HPLC_Mechanism CTP CTP Disodium Salt (Highly Polar, Polyanionic) Complex Neutralized Ion-Pair Complex (Hydrophobic Surface Exposed) CTP->Complex Electrostatic Binding TEAA TEAA Ion-Pairing Agent (Amphiphilic) TEAA->Complex Donates Triethyl Group Column C18 Stationary Phase (Hydrophobic Retention) Complex->Column Hydrophobic Interaction Detector UV Detection (260 nm) Quantification Column->Detector Gradient Elution

Fig 2. Ion-Pairing Reversed-Phase HPLC mechanism for CTP retention using TEAA.

Self-Validating IP-RP-HPLC Protocol

This protocol is designed as a self-validating system to ensure precision, accuracy, and the absence of system-induced artifacts.

Step 1: Reagent Preparation & System Setup

  • Mobile Phase A: 100 mM TEAA in highly purified LC-MS grade water, adjusted to pH 7.0.

  • Mobile Phase B: 100 mM TEAA in 20% Acetonitrile / 80% Water.

  • Causality Check: Both phases must be vacuum-filtered through a 0.22 µm PTFE membrane. Particulates will foul the column frit, while dissolved gases will cause baseline fluctuations at the detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Detector: UV/Vis set to 260 nm (the λmax​ of the cytosine nucleobase ring).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

Step 2: Gradient Elution Profile A gradient is strictly required to separate CTP from its degradation products (CDP, CMP, and free cytosine) which have varying degrees of negative charge.

  • 0.0 - 5.0 min: 100% A (Equilibration and elution of non-retained polar impurities).

  • 5.0 - 20.0 min: Linear gradient from 0% to 50% B (Sequential elution of CMP, CDP, and finally CTP).

  • 20.0 - 25.0 min: 100% B (Column wash to remove highly retained hydrophobic contaminants).

  • 25.0 - 35.0 min: 100% A (Re-equilibration for the next injection).

Step 3: Self-Validation & System Suitability

  • Blank Injection: Inject 10 µL of Mobile Phase A. Validation: The chromatogram must show a flat baseline at the expected retention time of CTP to rule out ghost peaks or carryover.

  • Standard Injection: Inject 10 µL of a 1.0 mg/mL CTP disodium salt reference standard.

  • Suitability Criteria:

    • The tailing factor ( Tf​ ) for the CTP peak must be ≤1.5 . (Excessive tailing indicates secondary interactions with unendcapped silanols on the column, requiring a fresh column or higher buffer capacity).

    • Theoretical plates ( N ) must be ≥5000 .

    • Resolution ( Rs​ ) between CDP and CTP peaks must be ≥2.0 to ensure accurate integration.

References

  • Source: nih.
  • Source: nih.
  • Source: guidechem.
  • Source: made-in-china.
  • Title: Enzyme assay of fukutin and fukutin-related protein (ribitol phosphate transferase, FKTN and FKRP)
  • Source: google.

Sources

Exploratory

The Biochemical Imperative of CTP Disodium Salt in Phospholipid Biosynthesis

Executive Summary Phosphatidylcholine (PC) and phosphatidylethanolamine (PE) are the most abundant glycerophospholipids in eukaryotic cell membranes, playing critical roles in membrane integrity, vesicular trafficking, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphatidylcholine (PC) and phosphatidylethanolamine (PE) are the most abundant glycerophospholipids in eukaryotic cell membranes, playing critical roles in membrane integrity, vesicular trafficking, and lipid signaling. The de novo synthesis of these vital structural components is governed by the highly conserved Kennedy pathway. At the heart of this metabolic network lies a strict requirement for Cytidine Triphosphate (CTP) , which serves as the energetic and structural donor for the activation of phosphocholine and phosphoethanolamine.

For researchers and drug development professionals investigating lipid metabolism or screening inhibitors against parasitic lipid synthesis, the precise in vitro reconstitution of these pathways is paramount. This technical guide explores the mechanistic role of CTP in the Kennedy pathway, elucidates the biochemical advantages of utilizing CTP disodium salt in experimental assays, and provides a self-validating, step-by-step protocol for quantifying the rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT).

The Kennedy Pathway: CTP as the Energetic Driver

First elucidated in the 1950s, the 1 remains the primary route for PC synthesis in mammalian cells and many eukaryotes[1]. The pathway consists of three sequential enzymatic reactions:

  • Phosphorylation: Choline is phosphorylated by choline kinase to form phosphocholine.

  • Activation (Rate-Limiting Step): Phosphocholine is condensed with CTP by the enzyme CTP:phosphocholine cytidylyltransferase (CCT) to form the high-energy intermediate CDP-choline, releasing inorganic pyrophosphate ( PPi​ )[2].

  • Condensation: Cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG), yielding Phosphatidylcholine (PC) and releasing Cytidine Monophosphate (CMP).

The activation step catalyzed by CCT is the primary regulatory bottleneck of the entire pathway. CTP is not merely a cofactor; it is the direct precursor that provides the cytidine moiety and the thermodynamic driving force necessary to push the synthesis of membrane lipids forward[3].

KennedyPathway Cho Choline CK Choline Kinase Cho->CK PCho Phosphocholine CCT CCT Enzyme PCho->CCT CTP CTP Disodium Salt CTP->CCT Mg2+ CDPCho CDP-Choline CPT CPT Enzyme CDPCho->CPT DAG Diacylglycerol DAG->CPT PC Phosphatidylcholine CK->PCho CCT->CDPCho PPi CPT->PC CMP

Kennedy Pathway outlining CTP-dependent phosphatidylcholine biosynthesis.

Reagent Selection: The Case for CTP Disodium Salt

When reconstituting the Kennedy pathway in vitro—whether for molecular biology applications, RNA synthesis, or lipid biosynthesis assays—the chemical form of the nucleotide is critical. 4 ( C9​H14​N3​Na2​O14​P3​ ) is the gold standard for several mechanistic reasons[4]:

  • Aqueous Solubility & pH Buffering: Free acid forms of nucleotide triphosphates release protons upon dissolution, drastically lowering the pH of the assay buffer. This localized acidification can denature sensitive enzymes like CCT. The disodium salt dissolves readily into a neutral or slightly alkaline state, preserving the structural integrity of the target proteins.

  • Stoichiometric Precision: The defined molecular weight of the disodium salt allows for highly accurate molarity calculations. Precise substrate concentrations are non-negotiable when determining the Michaelis constant ( Km​ ) or maximum velocity ( Vmax​ ) of CCT.

  • Cationic Pairing and Catalysis: CCT is strictly a Mg2+ -dependent enzyme. The magnesium ion coordinates the triphosphate tail of CTP, neutralizing its negative charge and increasing the electrophilicity of the α -phosphate. The disodium salt prevents the premature precipitation issues sometimes seen with other salt forms, ensuring optimal Mg2+ availability in the catalytic pocket.

Experimental Workflows: Assaying CCT Activity

To accurately determine the concentration of CTP or the activity of CCT in tissues (e.g., rat liver or cultured cells), a highly sensitive radiolabeled assay is employed. The following protocol is a self-validating system adapted from the foundational methodologies of5[5].

Self-Validating Protocol: In Vitro CCT Activity Assay

Objective: Quantify the conversion of [3H] phosphocholine and CTP disodium salt to [3H] CDP-choline.

Reagents:

  • Cytosolic extract containing CCT (e.g., 0–22% ammonium sulfate precipitate).

  • CTP disodium salt (100 mM stock, PCR grade).

  • [3H] phosphocholine.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 5 mM Dithiothreitol (DTT).

  • Inorganic pyrophosphatase (1 U/reaction).

Step-by-Step Methodology:

  • Extract Preparation: Isolate the cytosolic fraction from the target tissue to obtain a concentrated source of the CCT enzyme.

  • Reaction Assembly: In a microcentrifuge tube, combine the reaction buffer, 1–10 nmol of CTP disodium salt, and [3H] phosphocholine.

    • Expert Insight: DTT is included to maintain the cysteine residues of CCT in a reduced, active state.

  • Thermodynamic Driving (Critical Step): Add 1 Unit of inorganic pyrophosphatase to the incubation mixture.

    • Causality: The reaction catalyzed by CCT ( Phosphocholine+CTP⇌CDP−Choline+PPi​ ) is inherently reversible. By adding inorganic pyrophosphatase, the PPi​ byproduct is rapidly hydrolyzed into two inorganic phosphates ( 2Pi​ ). According to Le Chatelier's principle, this removes the product from the equilibrium, driving the reaction >90% toward CDP-choline formation and preventing product inhibition[5].

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes.

  • Quenching: Terminate the reaction abruptly by boiling the tubes for 3 minutes or by adding ice-cold trichloroacetic acid (TCA) to precipitate the proteins.

  • Separation & Quantification: Separate the radiolabeled substrate ( [3H] phosphocholine) from the product ( [3H] CDP-choline) using thin-layer chromatography (TLC) or ion-exchange columns. Quantify the isolated [3H] CDP-choline via liquid scintillation counting to calculate CCT activity.

CCTAssay Step1 1. Prepare Cytosolic Extract (Contains CCT) Step2 2. Add [3H]Phosphocholine & CTP Disodium Salt Step1->Step2 Step3 3. Add Pyrophosphatase (Drives Reaction) Step2->Step3 Step4 4. Incubate 37°C & Quench Step3->Step4 Step5 5. Isolate [3H]CDP-Choline via Chromatography Step4->Step5 Step6 6. Liquid Scintillation Quantification Step5->Step6

Step-by-step experimental workflow for the CCT activity assay.

Quantitative Kinetics and Physiological Distribution

Understanding the baseline physiological concentrations of CTP and the kinetic parameters of CCT is vital for designing accurate in vitro screens, particularly when targeting the phospholipid synthesis pathways of pathogens like Leishmania major or Saccharomyces cerevisiae[3].

Table 1: Kinetic Parameters and Physiological Concentrations in Phospholipid Synthesis

ParameterBiological System / EnzymeValueReference
CTP Concentration Rat Liver (in vivo)62 nmol/g wet weightChoy et al., 1978[5]
CTP Concentration BHK-21 Cells (in vivo)161 nmol/g wet weightChoy et al., 1978[5]
Phosphocholine Conc. Rat Liver (in vivo)1.16 μmol/g wet weightChoy et al., 1978[5]
CCT Km​ for CTP Leishmania major (in vitro)0.0648 mMISU ReD
CCT Km​ for CTP Saccharomyces cerevisiae1.4 mMRutgers[3]
CCT Vmax​ Leishmania major (in vitro)~374 nmol/min/mgISU ReD

Note: The distinct differences in Km​ values between mammalian/yeast cells and parasitic organisms highlight CCT as a highly attractive, selective drug target for anti-leishmanial therapies.

Conclusion

The synthesis of phosphatidylcholine via the Kennedy pathway is a foundational biological process strictly gated by the availability and utilization of CTP. For researchers, the transition from theoretical pathway mapping to actionable in vitro assay development requires rigorous reagent selection. CTP disodium salt provides the stoichiometric reliability, pH stability, and cationic compatibility necessary to accurately measure CTP:phosphocholine cytidylyltransferase (CCT) activity. By coupling high-quality CTP disodium salt with thermodynamically driven assay designs (e.g., the inclusion of inorganic pyrophosphatase), scientists can ensure their lipid biosynthesis workflows are both robust and self-validating.

References

  • Choy, P. C., Whitehead, F. W., & Vance, D. E. (1978).A rapid method for the determination of CTP and phosphocholine in rat liver and baby hamster kidney 21 cells. Canadian Journal of Biochemistry.
  • Gibellini, F., & Smith, T. K. (2010).The Kennedy Pathway for Phospholipid Synthesis: the Work of Eugene Kennedy. ResearchGate.
  • Illinois State University ReD.Expression, Localization, and Kinetic Characterization of the Phospholipid Biosynthesis Enzyme Ctp: Phosphocholine Cytidylyltran.
  • Rutgers Food Science.CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae.
  • MedChemExpress.Cytidine triphosphate disodium salt, 100mM Solution, PCR Grade.

Sources

Foundational

Thermodynamic Stability of Cytidine-5'-Triphosphate (CTP) Disodium Salt in Aqueous Solutions: A Technical Guide for Assay Development

Executive Summary Cytidine-5'-triphosphate (CTP) disodium salt is a critical pyrimidine nucleoside triphosphate utilized extensively in in vitro transcription, RNA synthesis, and metabolic assays. However, its utility is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytidine-5'-triphosphate (CTP) disodium salt is a critical pyrimidine nucleoside triphosphate utilized extensively in in vitro transcription, RNA synthesis, and metabolic assays. However, its utility is fundamentally constrained by its thermodynamic instability in aqueous environments. As a Senior Application Scientist, I frequently observe assay failures stemming from degraded nucleotide pools. This whitepaper provides a mechanistic analysis of CTP hydrolysis, elucidates the physicochemical factors governing its degradation, and establishes field-proven, self-validating protocols to ensure reagent integrity in high-stakes drug development workflows.

Thermodynamic Principles of CTP Hydrolysis

The biochemical utility of CTP is derived from the high free energy of its phosphoanhydride bonds. The standard Gibbs free energy of hydrolysis ( ΔG∘′ ) for the cleavage of the terminal γ -phosphate (yielding CDP and inorganic phosphate) is highly exergonic, measuring approximately -30.5 kJ/mol under standard physiological conditions[1].

While this thermodynamic instability is essential for driving endergonic cellular processes like RNA polymerization, it presents a significant kinetic challenge for in vitro storage. In aqueous solution, CTP undergoes spontaneous, non-enzymatic hydrolysis[2]. The reaction is thermodynamically favorable but kinetically limited by the activation energy required for water to perform a nucleophilic attack on the electrophilic phosphorus atom. Understanding how to artificially raise this kinetic barrier is the key to preserving CTP in solution.

Physicochemical Factors Influencing Solution Stability

  • pH and Electrostatic Shielding: The stability of CTP is highly pH-dependent. The secondary phosphate of CTP has a pKa of approximately 7.60[1]. In acidic or neutral solutions (pH 7.0), protonation of the phosphate groups reduces the net negative charge. This diminishes electrostatic repulsion, making the phosphorus atoms highly susceptible to nucleophilic attack by water[2]. Conversely, in slightly alkaline conditions (pH 8.0–10.0), the phosphate groups are fully deprotonated. The resulting dense negative charge cloud kinetically stabilizes the phosphoanhydride bonds by repelling incoming water molecules, significantly reducing the hydrolysis rate[2].

  • Temperature and Kinetic Barriers: Because the hydrolysis of CTP is thermodynamically driven, temperature serves as the primary kinetic control. At room temperature, significant degradation occurs within days. Even at standard freezer temperatures (-15°C to -25°C), a decomposition of approximately 5% can occur over a 6-month period[3]. For long-term stability, storage at -80°C is required to sufficiently lower the thermal energy below the activation barrier of hydrolysis[2].

  • Freeze-Thaw Cycles: Repeated freezing and thawing induces localized concentration gradients and pH shifts within the ice matrix (the freeze-concentration effect), which catalytically accelerates phosphoanhydride cleavage. Aliquoting is therefore a mandatory practice[2].

Quantitative Data Summary

The following table summarizes the thermodynamic parameters and kinetic stability profile of CTP to guide experimental design.

Table 1: Thermodynamic and Kinetic Stability Profile of CTP Disodium Salt in Aqueous Solution

ParameterValue / ConditionMechanistic Rationale
Standard Free Energy of Hydrolysis ( ΔG∘′ ) ~ -30.5 kJ/molHighly exergonic cleavage of the γ -phosphate bond[1].
Optimal Storage pH 8.0 – 10.0Full deprotonation maximizes electrostatic repulsion against nucleophilic attack[2].
Phosphate pKa ~ 7.60Dictates the transition point for electrostatic shielding[1].
Degradation Rate (-20°C) ~5% over 6 monthsThermal energy is sufficient to overcome the activation barrier slowly over time[3].
Long-term Storage Temp -80°CMaximizes kinetic stability; recommended for >1 month storage[2].

Degradation Pathway Visualization

CTP_Degradation CTP CTP Disodium Salt (Stable at -80°C, pH 8-10) CDP CDP + Pi (First Hydrolysis Step) CTP->CDP H2O, Temp > 4°C Acidic/Neutral pH CMP CMP + Pi (Second Hydrolysis Step) CDP->CMP H2O, Extended time Cytidine Cytidine + Pi (Base Cleavage) CMP->Cytidine Extreme pH / Heat Conditions Accelerators: - Repeated Freeze-Thaw - pH < 7.0 - Divalent Cations (Mg2+) Conditions->CTP

Thermodynamic degradation pathway of CTP in aqueous solution and primary kinetic accelerators.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, researchers must treat CTP handling not as a passive storage task, but as an active, self-validating workflow. The following protocols ensure that the CTP used in downstream assays is structurally intact.

Protocol A: Preparation and Cryopreservation of CTP Solutions

Causality Focus: This protocol minimizes thermal and pH-induced degradation during the reconstitution phase by enforcing strict environmental controls.

  • Buffer Preparation: Prepare a 10 mM Tris-HCl buffer and adjust the pH to 8.0 using NaOH. Rationale: Tris buffer maintains the slightly alkaline pH required to ensure the secondary phosphate (pKa ~7.60) remains fully deprotonated, maximizing electrostatic shielding against hydrolysis[1][2].

  • Reconstitution: Dissolve the lyophilized CTP disodium salt powder in the cold (4°C) Tris-HCl buffer to achieve the desired stock concentration (e.g., 100 mM). Keep the vial on ice during the entire process to suppress thermal kinetic energy.

  • Aliquoting: Immediately divide the solution into single-use aliquots (e.g., 10–50 µL) in nuclease-free microcentrifuge tubes. Rationale: This strictly prevents the freeze-concentration effect and pH shifts associated with repeated freeze-thaw cycles[2].

  • Snap-Freezing: Submerge the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to a -80°C freezer for long-term storage.

CTP_Workflow Step1 1. Reconstitution Dissolve in cold Tris-HCl (pH 8.0) Step2 2. Aliquoting Divide into single-use volumes (<50 µL) Step1->Step2 Step3 3. Cryopreservation Snap-freeze & store at -80°C Step2->Step3 Step4 4. Quality Control HPLC analysis for CTP/CDP ratio Step3->Step4 Alert Critical: Avoid Freeze-Thaw Cycles Alert->Step2

Self-validating workflow for the preparation, storage, and quality control of CTP solutions.

Protocol B: HPLC-Based Validation of CTP Integrity

Causality Focus: Before utilizing a stored CTP batch for highly sensitive assays (like in vitro transcription), its integrity must be empirically validated. CTP hydrolysis yields diphosphates (CDP) that can act as competitive inhibitors in polymerase reactions, drastically reducing RNA yield and fidelity.

  • Sample Preparation: Thaw a single CTP aliquot on ice. Dilute to 1 mM using the mobile phase buffer (e.g., 100 mM potassium phosphate, pH 6.5).

  • Chromatography Setup: Utilize an anion-exchange HPLC column (e.g., Strong Anion Exchange - SAX).

  • Elution Gradient: Run a linear gradient from 50 mM to 500 mM potassium phosphate (pH 6.5) over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Analysis: Monitor absorbance at 271 nm (the λmax​ for the cytidine base).

  • Validation Threshold: Calculate the area under the curve (AUC) for the CTP peak versus the CDP and CMP peaks. System Rule: If the combined CDP/CMP fraction exceeds 5% of the total AUC, discard the batch. Thermodynamic degradation has surpassed the acceptable threshold for high-fidelity applications[3].

Conclusion

The handling of CTP disodium salt in solution is a constant battle against thermodynamics. By understanding the pKa-driven electrostatic shielding at pH 8.0–10.0 and strictly adhering to single-use, -80°C cryopreservation workflows, researchers can effectively impose kinetic barriers that preserve the structural integrity of this vital high-energy molecule.

References

  • Thermodynamic properties of enzyme-catalyzed reactions involving cytosine, uracil, thymine, and their nucleosides and nucleotides Source: nih.gov URL:[Link]

Sources

Exploratory

Metabolic function of CTP-Na2 in pyrimidine nucleotide metabolism

An In-Depth Technical Guide to the Metabolic Function and Flux Analysis of CTP-Na2 in Pyrimidine Nucleotide Metabolism Executive Summary Cytidine 5'-triphosphate disodium salt (CTP-Na2) is far more than a simple building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Function and Flux Analysis of CTP-Na2 in Pyrimidine Nucleotide Metabolism

Executive Summary

Cytidine 5'-triphosphate disodium salt (CTP-Na2) is far more than a simple building block for RNA and DNA. As a high-energy pyrimidine nucleoside triphosphate, it acts as a critical metabolic hub and an obligate coenzyme in lipid biosynthesis. For drug development professionals and metabolic researchers, understanding the dynamic flux of CTP—rather than just its static concentration—is essential for identifying therapeutic vulnerabilities in oncology, virology, and parasitology. This whitepaper elucidates the mechanistic pathways governing CTP metabolism, details field-proven stable isotope tracing methodologies, and provides actionable, self-validating protocols for quantifying pyrimidine flux.

Mechanistic Pathways: The Dual Life of CTP

CTP occupies a unique junction in cellular metabolism, partitioning its utility between nucleic acid polymerization and membrane lipid biogenesis.

De Novo Synthesis and the Regulation of CTP Synthase (CTPS)

Cells cannot rely solely on the salvage pathway to meet the high demand for cytidine nucleotides; thus, de novo synthesis is critical. The rate-limiting step of this pathway is catalyzed by CTP synthase (CTPS), which converts Uridine 5'-triphosphate (UTP) into CTP[1]. This is an ATP-dependent amination reaction where the amide nitrogen of glutamine serves as the specific nitrogen donor[1].

CTPS is subject to rigorous and complex regulation:

  • Allosteric Modulation: GTP acts as a potent allosteric activator to balance purine and pyrimidine pools, while CTP acts as a feedback inhibitor[1].

  • Macromolecular Assembly: To achieve catalytic activity, CTPS must assemble into a homotetramer in the presence of ATP and UTP[2].

  • Cytoophidia Formation: Under metabolic stress or product abundance, CTPS tetramers polymerize into massive, inactive filamentous structures known as cytoophidia. This sequestration prevents futile biosynthesis and rapidly regulates intracellular CTP pools[3].

The Kennedy Pathway: CTP as a Lipid Coenzyme

Beyond its role in the genetic code, CTP is the indispensable energy currency for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway[4]. The rate-limiting enzyme of this cascade, CTP:phosphocholine cytidylyltransferase (CCT), utilizes CTP to activate phosphocholine, generating CDP-choline and releasing pyrophosphate (PPi)[5]. Because the intracellular concentration of CDP-choline is kept extremely low, the continuous flux of CTP through CCT dictates the rate of membrane biogenesis, making it a critical node for rapidly dividing cancer cells[6].

CTP_Pathway UTP UTP (Uridine Triphosphate) CTPS CTP Synthase (CTPS) UTP->CTPS Gln Glutamine (Nitrogen Donor) Gln->CTPS CTP CTP (Cytidine Triphosphate) RNA RNA / DNA Polymerization CTP->RNA CCT CCT Enzyme CTP->CCT PCholine Phosphocholine PCholine->CCT CDPCholine CDP-Choline (Activated Lipid) PC Phosphatidylcholine (Membranes) CDPCholine->PC CTPS->CTP ATP -> ADP CCT->CDPCholine PPi release

Metabolic routing of CTP from de novo synthesis to RNA and lipid biosynthesis.

Experimental Methodology: LC-MS/MS Stable Isotope Tracing

To truly understand pyrimidine metabolism, researchers must move beyond static concentration measurements and profile metabolic flux. As a Senior Application Scientist, I recommend using amide- 15 N-glutamine tracing coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly interrogate CTPS activity in situ[7].

Self-Validating Protocol: 15 N-Glutamine Flux Analysis

This protocol is designed with internal validation checkpoints to ensure data integrity and absolute quantification of CTP flux[8].

Step 1: Isotope Labeling & Biological Incubation

  • Action: Culture target cells in custom media containing 2 mM amide- 15 N-glutamine (replacing standard 14 N-glutamine) for 1 to 24 hours[9].

  • Causality: The amide nitrogen of glutamine is the exclusive nitrogen source for the amination of UTP to CTP. Tracking the 15 N mass shift (+1 Da) isolates de novo CTPS activity from the salvage pathway[7].

Step 2: Metabolic Quenching and Extraction

  • Action: Rapidly wash cells with ice-cold PBS. Immediately add 80% methanol pre-chilled to -80°C containing a heavy isotope internal standard (e.g., 13 C 9​ -CTP). Scrape cells and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Causality: Nucleotide triphosphates have half-lives measured in seconds. Ultra-cold methanol instantly denatures ATPases and phosphatases, freezing the metabolic snapshot. The inclusion of 13 C 9​ -CTP before extraction serves as a self-validating control to calculate exact extraction efficiency and account for any matrix effects or ion suppression during MS analysis[10].

Step 3: Chromatographic Separation (ZIC-pHILIC)

  • Action: Inject the supernatant onto a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-pHILIC) column using a mobile phase of 20 mM ammonium carbonate (pH 9.0) and acetonitrile.

  • Causality: CTP-Na2 is highly polar and carries a dense negative charge. It will elute in the void volume of a standard C18 reverse-phase column. HILIC retains polar metabolites effectively, and the high pH ensures the triphosphate moiety remains fully ionized, preventing peak tailing[8].

Step 4: MS/MS Detection (SRM Mode)

  • Action: Analyze the eluent using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific Selected Reaction Monitoring (SRM) transitions for unlabeled CTP ( m/z 482.0 158.0) and 15 N-labeled CTP ( m/z 483.0 159.0).

  • Causality: ESI- is optimal for acidic, phosphate-rich compounds. SRM filters out background biological noise, providing the high signal-to-noise ratio required to detect low-abundance isotopologues accurately[8].

LCMS_Workflow Step1 1. Isotope Labeling (Amide-15N-Glutamine) Step2 2. Metabolic Quenching (-80°C 80% Methanol + 13C-IS) Step1->Step2 Step3 3. ZIC-pHILIC LC (Retains Polar Nucleotides) Step2->Step3 Step4 4. MS/MS Detection (ESI- Mode, SRM Transitions) Step3->Step4 Step5 5. Flux Analysis (15N Incorporation Ratio) Step4->Step5

Workflow for 15N-glutamine stable isotope tracing of CTP metabolism.

Quantitative Data Summaries

To facilitate assay development and kinetic modeling, the following tables summarize the critical parameters for CTPS enzymology and LC-MS/MS optimization.

Table 1: Kinetic and Regulatory Parameters of CTP Synthase

ParameterSubstrate / EffectorValue / CharacteristicBiological Implication
Substrate UTPPhosphorylation at 4-oxygenPrepares pyrimidine ring for amination[1].
Nitrogen Donor GlutamineHydrolyzed to AmmoniaAmmonia is channeled internally to the active site[1].
Allosteric Activator GTPPromotes Gln hydrolysisBalances purine/pyrimidine nucleotide ratios[1].
Allosteric Inhibitor CTPBinds alternative pocketFeedback loop preventing toxic CTP accumulation[1].
Structural State TetramerActive ConformationRequires ATP and UTP binding to assemble[2].

Table 2: LC-MS/MS SRM Transitions for Pyrimidine Flux Analysis

MetabolitePrecursor Ion [M−H]− ( m/z )Product Ion ( m/z )Collision Energy (eV)Isotope Tracked
UTP (Unlabeled)483.0385.025 14 N
CTP (Unlabeled)482.0158.030 14 N
15 N-CTP (Labeled)483.0159.030 15 N (from Glutamine)
CDP-Choline 487.1322.028 14 N

Drug Development Implications

Because CTP-Na2 sits at the intersection of RNA synthesis and membrane formation, its upstream regulator (CTPS) is a high-value therapeutic target.

  • Oncology: Rapidly proliferating tumor cells require massive amounts of CTP to synthesize new lipid bilayers via the Kennedy pathway and to drive RNA transcription. Inhibiting CTPS starves cancer cells of both structural and genetic materials[11].

  • Antiparasitic Agents: Pathogens like Toxoplasma gondii and Trypanosoma evansi rely heavily on de novo pyrimidine biosynthesis for survival[12]. Because the structural homology of CTPS between humans and these parasites diverges significantly, parasite-specific CTPS inhibitors represent a promising class of targeted antiparasitic drugs[11].

Sources

Foundational

A Technical Guide to In Vitro Bioavailability and Membrane Permeability of CTP Disodium Salt

Abstract Cytidine 5'-triphosphate (CTP) is a pivotal nucleotide involved in numerous critical biochemical pathways, including RNA synthesis and the formation of phospholipids essential for cell membrane integrity.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cytidine 5'-triphosphate (CTP) is a pivotal nucleotide involved in numerous critical biochemical pathways, including RNA synthesis and the formation of phospholipids essential for cell membrane integrity.[1][2] Its therapeutic potential is significant, yet like many nucleotide analogs, its clinical utility via oral administration is hampered by presumed poor bioavailability.[3][4][5] This is primarily due to its hydrophilic nature and negative charge at physiological pH, which severely restricts its ability to passively diffuse across the lipid-rich intestinal epithelium. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the membrane permeability of CTP disodium salt using established in vitro models. We delve into the causal reasoning behind experimental design, present detailed, self-validating protocols for both non-cell-based and cell-based assays, and offer insights into the interpretation of permeability data, with a focus on elucidating the transport mechanisms that govern the absorption of this challenging molecule.

Introduction: The Permeability Challenge of a Key Metabolite

Cytidine 5'-triphosphate (CTP) is a high-energy pyrimidine nucleoside triphosphate that serves as a fundamental building block for RNA synthesis by RNA polymerases and as a critical precursor in the biosynthesis of glycerophospholipids like phosphatidylcholine.[1][2] While its endogenous roles are well-understood, the exogenous delivery of CTP or its analogs for therapeutic purposes presents a formidable challenge in pharmacokinetics.

The oral bioavailability of most nucleoside and nucleotide analogs is notoriously low.[3][4][6] Their inherent polarity and multiple ionizable groups result in poor passive membrane permeability, making efficient absorption across the gastrointestinal (GI) tract a primary obstacle. CTP disodium salt, a white crystalline powder that is highly soluble in water, epitomizes this challenge.[7] With a molecular weight of 483.16 g/mol (for the anhydrous form) and multiple phosphate groups that are negatively charged at physiological pH, its ability to cross the lipophilic intestinal barrier via passive diffusion is expected to be minimal.[5][8]

Therefore, understanding its interaction with the intestinal epithelium is paramount. Absorption is likely governed not by passive diffusion, but by a complex interplay of:

  • Paracellular Transport: Passage through the tight junctions between cells.

  • Carrier-Mediated Uptake: Active transport into enterocytes via specialized membrane transporters.[9][10]

  • Active Efflux: Recognition and expulsion back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

This guide outlines the core in vitro methodologies—the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay—to dissect these mechanisms and quantitatively assess the permeability of CTP disodium salt.

Foundational In Vitro Models for Permeability Assessment

Choosing the right in vitro model is a critical first step. The strategy involves progressing from a simple, high-throughput system that isolates a single transport mechanism to a more complex, biologically relevant model that integrates multiple pathways.

The Initial Screen: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay used to determine passive, transcellular permeability.[11][12][13] It employs a 96-well filter plate where the filter is coated with a lipid-oil-lipid trilayer, creating an artificial membrane that mimics the core lipid environment of a cell membrane.[11]

  • Expertise & Rationale: The principal value of PAMPA is its simplicity. By eliminating all biological components, it exclusively measures passive diffusion.[12] This makes it an ideal, cost-effective initial screen to establish a baseline for a compound's lipophilicity-driven transport potential. For a molecule like CTP, the expectation is to observe very low permeability. A result of near-zero permeability in PAMPA strongly suggests that any significant transport observed in a cell-based model must be attributed to biological mechanisms (paracellular or carrier-mediated).

The Gold Standard: Caco-2 Cell Monolayer Assay

The Caco-2 permeability assay is the industry's gold-standard in vitro model for predicting human oral drug absorption.[14][15] The Caco-2 cell line, derived from a human colorectal carcinoma, undergoes spontaneous differentiation over a 21-day culture period on semi-permeable Transwell™ inserts to form a polarized monolayer of enterocytes.[14][16]

  • Expertise & Rationale: The power of the Caco-2 model lies in its biological fidelity. The differentiated monolayer develops well-defined intercellular tight junctions and expresses a spectrum of enzymes and transport proteins, including both uptake transporters (like nucleoside transporters) and efflux transporters (like P-gp and BCRP), that are characteristic of the human small intestine.[17] This allows the assay to provide a holistic view of a compound's potential absorption by integrating passive transcellular, passive paracellular, and active transport mechanisms.[14][18] A bidirectional assay, measuring transport from the apical (lumenal) to the basolateral (blood) side and vice versa, is essential for identifying active efflux.[16]

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reliability.

Workflow Diagram: Caco-2 Permeability Assay

Caco_2_Workflow cluster_prep Phase 1: Monolayer Preparation (21-25 Days) cluster_validation Phase 2: Monolayer Validation cluster_transport Phase 3: Transport Experiment (2 Hours) cluster_analysis Phase 4: Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days (Allow differentiation) seed->culture DMEM + FBS teer Measure TEER (Transepithelial Electrical Resistance) culture->teer ly Lucifer Yellow (LY) Assay (Paracellular Integrity Check) teer->ly If TEER is acceptable prep_solutions Prepare CTP & Control Solutions in Transport Buffer ly->prep_solutions If LY leakage is low add_donor_ab Add to Apical (A) side (A→B Transport) prep_solutions->add_donor_ab add_donor_ba Add to Basolateral (B) side (B→A Transport) prep_solutions->add_donor_ba incubate Incubate at 37°C, 5% CO2 (e.g., 120 minutes) add_donor_ab->incubate add_donor_ba->incubate sample Collect samples from Donor and Receiver chambers incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp (A→B, B→A) and Efflux Ratio (ER) quantify->calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Protocol 1: PAMPA for Passive Permeability

This protocol is adapted for assessing gastrointestinal tract (GIT) permeability.

  • Preparation of Lipid Solution: Prepare a solution of 1-2% (w/v) lecithin in dodecane.[19] Vortex thoroughly until the lecithin is fully dissolved.

  • Coating the Donor Plate: Using a 96-well MultiScreen-IP PAMPA filter plate (the "Donor" plate), carefully add 5 µL of the lecithin/dodecane solution to each well membrane. Ensure the entire membrane surface is coated without puncturing it.

  • Preparing the Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Preparing Donor Solutions: Dissolve CTP disodium salt in PBS (pH adjusted to a relevant intestinal value, e.g., 6.5 or 7.4) to a final concentration of 100-500 µM. Prepare solutions for high permeability (e.g., Testosterone) and low permeability (e.g., Methotrexate) controls in the same buffer.

  • Starting the Assay: Add 200 µL of the CTP and control solutions to the donor plate wells.

  • Assembly and Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature with gentle agitation for 5 to 18 hours.[11][20] Seal the assembly to prevent evaporation.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method, typically LC-MS/MS for specificity and sensitivity.[19]

  • Data Calculation: Calculate the apparent permeability coefficient (Papp or Pe, in cm/s) using established equations that account for volumes, surface area, and incubation time.[19]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol requires aseptic cell culture techniques.

  • Cell Culture and Seeding: Culture Caco-2 cells (ATCC® HTB-37™) in appropriate media (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep). Seed cells onto 12- or 24-well Transwell™ polycarbonate membrane inserts at a density of ~60,000 cells/cm².

  • Monolayer Differentiation: Maintain the cultures for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the media every 2-3 days.

  • Monolayer Integrity Validation (Pre-Experiment):

    • TEER Measurement: On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) using an EVOM² voltohmmeter. Well-differentiated monolayers typically exhibit TEER values >300 Ω·cm².[14]

    • Lucifer Yellow (LY) Leakage: Add a low-permeability paracellular marker, Lucifer Yellow (100 µM), to the apical side. After the experiment, measure its concentration in the basolateral chamber. LY permeability should be very low (<1%) for intact monolayers.[11][14]

  • Transport Experiment:

    • Wash the monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • A→B Transport: Add the test solution (e.g., 10 µM CTP in transport buffer) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • B→A Transport: Add the test solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • Include controls: Atenolol (low permeability) and Propranolol or Antipyrine (high permeability).[16] If efflux is suspected, include a known P-gp substrate like Talinolol.[16]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for 120 minutes.[17] At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

  • Quantification and Calculation:

    • Quantify the concentration of CTP and controls in all samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) as:

      • ER = Papp (B→A) / Papp (A→B)

Data Interpretation: Deconstructing CTP's Permeability Profile

The data from these assays, when analyzed together, provide a powerful narrative about a compound's absorption potential.

Quantitative Data Summary

Permeability is classified based on the Papp value obtained from the Caco-2 assay.[21]

Permeability ClassCaco-2 Papp (x 10⁻⁶ cm/s)Expected Human AbsorptionExample Compounds
Low < 1.0< 50%Atenolol, Acyclovir
Moderate 1.0 - 10.050 - 84%Theophylline
High > 10.0≥ 85%Propranolol, Ketoprofen
Table adapted from FDA guidelines and literature sources.[21][22]
Diagram: Transport Pathways Across the Intestinal Epithelium

Transport_Pathways cluster_lumen cluster_blood enterocyte Enterocyte Cytoplasm ctp_lumen CTP ctp_cyto CTP ctp_lumen->ctp_cyto 1. Active Uptake uptake_transporter Uptake Transporter (e.g., CNT) ctp_cyto->ctp_lumen 2. Active Efflux ctp_blood CTP ctp_cyto->ctp_blood 3. Basolateral Efflux efflux_transporter Efflux Pump (e.g., P-gp)

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Stabilization, and Handling of Cytidine-5'-Triphosphate (CTP) Disodium Salt Stock Solutions

Target Audience: Researchers, biochemists, and drug development professionals specializing in in vitro transcription (IVT), RNA therapeutics, and cell-free synthetic biology. Introduction and Mechanistic Rationale Cytidi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in in vitro transcription (IVT), RNA therapeutics, and cell-free synthetic biology.

Introduction and Mechanistic Rationale

Cytidine-5'-triphosphate (CTP) is a critical pyrimidine nucleoside triphosphate required for RNA synthesis, cellular metabolism studies, and cell-free protein expression systems[1][2]. However, the inherent thermodynamic instability of the phosphoanhydride bonds in CTP makes it highly susceptible to spontaneous hydrolysis and enzyme-catalyzed dephosphorylation.

As a Senior Application Scientist, I emphasize that preparing a CTP disodium salt stock solution is not merely a matter of dissolving powder in water. The causality behind rapid nucleotide degradation often stems from unbuffered acidic microenvironments and mechanical stress during freeze-thaw cycles[3]. This protocol establishes a self-validating system to ensure maximum stability, utilizing pH-adjusted, RNase-free conditions to preserve the integrity of the triphosphate chain.

Physicochemical Properties & Quantitative Data

Understanding the exact hydration state of your CTP disodium salt is the most common point of failure in molarity calculations. Commercially available CTP disodium salt frequently presents as a dihydrate. Failing to account for the water molecules results in sub-optimal stoichiometric ratios during IVT.

Table 1: Physicochemical Properties of CTP Disodium Salt

PropertySpecification / ValueCausality / Impact on Protocol
Chemical Formula C₉H₁₄N₃Na₂O₁₄P₃ (Anhydrous) C₉H₁₄N₃Na₂O₁₄P₃ · 2H₂O (Dihydrate)Determines exact mass required for molarity calculations[4].
Molecular Weight 527.12 g/mol (Anhydrous) 563.15 g/mol (Dihydrate)Using the wrong MW introduces a ~6.4% concentration error.
Solubility ≥ 50 mg/mL in H₂O[4]Highly soluble; allows for concentrated stocks (e.g., 100 mM).
Optimal pH Range 7.0 – 7.5Prevents acid-catalyzed hydrolysis of the triphosphate tail[5].
Storage Temperature -20°C to -80°C[3]Arrests thermal degradation and spontaneous dephosphorylation[3].

Experimental Protocol: 100 mM CTP Stock Solution

This methodology details the preparation of a 10 mL stock solution of 100 mM CTP disodium salt.

Materials and Reagents
  • CTP disodium salt (Verify hydration state on the Certificate of Analysis)

  • Nuclease-free (RNase/DNase-free) ultra-pure water

  • NaOH (1 M) or KOH (15% w/v) for pH adjustment[5]

  • 0.22 µm sterile syringe filter (PES or PVDF membrane)

  • Pre-chilled, sterile, RNase-free microcentrifuge tubes

Step-by-Step Methodology

Step 1: Molar Calculation and Weighing

  • Determine the required mass based on the hydration state of your specific lot.

    • For Anhydrous (MW 527.12): Weigh exactly 527.12 mg.

    • For Dihydrate (MW 563.15): Weigh exactly 563.15 mg[2].

  • Transfer the powder to a sterile 15 mL conical tube. Crucial Insight: Perform this rapidly to minimize hygroscopic absorption of atmospheric moisture, which can introduce weight inaccuracies.

Step 2: Dissolution (Temperature Controlled)

  • Add 8.0 mL of ice-cold nuclease-free water to the tube.

  • Gently swirl or invert the tube to dissolve. Do not vortex vigorously. Causality: Excessive hydrodynamic shear and aeration can introduce dissolved oxygen and localized thermal spikes, slightly accelerating degradation.

  • Keep the solution on ice throughout the dissolution process[3].

Step 3: pH Adjustment (The Critical Stabilization Step)

  • Unbuffered CTP disodium salt in water yields a slightly acidic solution. Measure the pH using a micro-pH probe or high-resolution pH paper.

  • Carefully titrate the solution to pH 7.0 – 7.5 using 1 M NaOH (or 15% KOH)[5]. Add in 10 µL increments.

  • Causality: The triphosphate chain is highly labile in acidic conditions. Neutralizing the solution stabilizes the phosphoanhydride bonds, ensuring the CTP remains functional for RNA polymerase incorporation.

Step 4: Volume Adjustment and Sterilization

  • Adjust the final volume to exactly 10.0 mL using nuclease-free water.

  • Pass the solution through a 0.22 µm sterile syringe filter into a pre-chilled, sterile container. This removes particulate matter and opportunistic microbes.

Step 5: Aliquoting and Storage

  • Dispense the filtered solution into small, single-use aliquots (e.g., 50 µL or 100 µL) in pre-chilled microcentrifuge tubes[3][6].

  • Immediately flash-freeze the aliquots in liquid nitrogen or dry ice, then transfer to a -20°C or -80°C freezer[3].

Workflow Visualization

CTP_Workflow Weigh 1. Weigh CTP Disodium Salt (Check Hydration State) Dissolve 2. Dissolve in RNase-free H2O (Maintain on Ice) Weigh->Dissolve Add Cold Solvent pH 3. Titrate pH to 7.0-7.5 (Use NaOH or KOH) Dissolve->pH Monitor Acidity Filter 4. Sterile Filtration (0.22 µm PES Filter) pH->Filter Purify Solution Aliquot 5. Aliquot & Flash Freeze (Store at -20°C to -80°C) Filter->Aliquot Prevent Freeze-Thaw

Fig 1: Step-by-step workflow for the preparation and stabilization of CTP disodium salt.

Self-Validating System & Handling Logistics

To ensure the trustworthiness of your protocol, implement the following self-validating checks:

  • Visual Inspection Validation: The final 100 mM solution must be completely clear and colorless[4]. Any turbidity indicates incomplete dissolution or heavy metal contamination precipitating the phosphate.

  • The "Single-Use" Rule: CTP solutions must never be subjected to repeated freeze-thaw cycles[3]. During the freezing process, solute concentration gradients form (freeze-concentration effect), which can drastically alter the local pH and catalyze dephosphorylation. Once an aliquot is thawed, it must be kept strictly on ice until use[3]. Discard any unused thawed portion[6].

  • Functional Validation: The ultimate validation of the stock is its performance in an assay. A high-quality CTP stock will yield full-length RNA transcripts in a T7/SP6 RNA polymerase in vitro transcription assay without premature truncation.

Sources

Application

High-Yield mRNA Synthesis: Optimizing CTP Disodium Salt Concentration in In Vitro Transcription (IVT)

Executive Summary The rapid expansion of RNA therapeutics and vaccines has fundamentally shifted the demands placed on in vitro transcription (IVT) workflows. At the core of this enzymatic process is the precise stoichio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid expansion of RNA therapeutics and vaccines has fundamentally shifted the demands placed on in vitro transcription (IVT) workflows. At the core of this enzymatic process is the precise stoichiometric balance of nucleoside triphosphates (NTPs). Among these, Cytidine 5'-triphosphate (CTP) disodium salt plays a critical role. While standard IVT protocols utilize 1–2 mM of each NTP, scaling up for therapeutic yields requires pushing CTP concentrations to 5–10 mM[],[2].

As a Senior Application Scientist, I have designed this protocol to move beyond basic empirical recipes. This guide dissects the mechanistic causality behind CTP concentration scaling, the critical dependency on magnesium (Mg²⁺) cofactors, and the thermodynamic shifts that dictate reaction success.

Mechanistic Principles of CTP Optimization

The Stoichiometry of CTP and the Mg²⁺ Dependency

CTP disodium salt is a highly soluble, stable pyrimidine nucleoside triphosphate essential for RNA biosynthesis[3],[4]. In a high-yield IVT reaction, the T7 RNA polymerase incorporates CTP into the nascent mRNA transcript. However, simply saturating the reaction with CTP disodium salt will paradoxically halt transcription.

The Causality: T7 RNA polymerase does not utilize free NTPs; it requires NTP-Mg²⁺ complexes. Magnesium ions coordinate with the triphosphate moiety of the CTP, neutralizing its negative charge and positioning it for a nucleophilic attack by the 3'-hydroxyl group of the elongating RNA strand[2]. If the concentration of CTP (and other NTPs) exceeds the available free Mg²⁺, the uncomplexed nucleotides act as competitive inhibitors. Advanced Design of Experiments (DoE) reveals that the optimal molecular ratio between total NTPs and Mg²⁺ is strictly between 1:1.5 and 1:1.875[5],[6].

The pH Paradox and Salt Selection

High concentrations of CTP disodium salt introduce a secondary challenge: acidification. For every molecule of CTP incorporated into the mRNA, one molecule of pyrophosphate (PPi) and one hydrogen ion (H⁺) are released[5]. At 10 mM CTP (40 mM total NTPs), the rapid release of protons can quickly overwhelm standard Tris-HCl buffers, dropping the pH below the T7 polymerase's functional threshold (pH 6.8).

Furthermore, the choice of magnesium salt is critical. Substituting magnesium chloride with magnesium acetate significantly enhances yield. Chloride ions compete with the DNA template for binding sites on the T7 promoter, whereas acetate ions do not exhibit this inhibitory effect[5],[6].

IVT_Mechanism DNA DNA Template (T7 Promoter) Complex Elongation Complex (pH 7.2 - 7.6) DNA->Complex T7 T7 RNA Polymerase T7->Complex CTP CTP Disodium Salt & NTP Pool CTP->Complex Mg Mg2+ Cofactor (Acetate preferred) Mg->Complex mRNA High-Yield mRNA Transcript Complex->mRNA PPi Pyrophosphate + H+ Complex->PPi

Fig 1. Mechanistic pathway of T7-mediated IVT highlighting CTP and Mg²⁺ integration.

Quantitative Optimization Data

The following table synthesizes DoE data to illustrate the non-linear relationship between CTP concentration, Mg²⁺ ratios, and resulting mRNA yield[2],[5]. Note that pushing CTP to 15 mM without adequate buffering causes a collapse in yield due to pH inhibition and an increase in immunogenic double-stranded RNA (dsRNA) impurities[7],[8].

Total NTPs (mM)CTP Disodium Salt (mM)Mg²⁺ Acetate (mM)Buffer SystemRelative mRNA YielddsRNA Impurity Risk
20540Tris-HCl (pH 8.0)1.0x (Baseline)Low
40 10 75 HEPES-NaOH (pH 7.5) 2.5x (Optimal) Moderate
6015100HEPES-NaOH (pH 7.5)1.6x (Inhibited)High

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific checkpoints, researchers can verify the thermodynamic and kinetic health of the reaction before scaling up to bioreactor volumes[9].

Reagent Preparation
  • CTP Disodium Salt: Utilize a 100 mM PCR-grade solution to prevent RNase/DNase contamination and ensure immediate solubility[3],[4].

  • Buffer: Prepare a custom 10X IVT Buffer: 400 mM HEPES-NaOH (pH 7.5), 20 mM Spermidine, 100 mM Dithiothreitol (DTT)[2].

  • Enzymes: T7 RNA Polymerase (wild-type or low-dsRNA mutant), Inorganic Pyrophosphatase (IPP), and Murine RNase Inhibitor[8],[10].

Step-by-Step Reaction Assembly (20 µL Pilot Scale)
  • Aqueous Foundation: Add RNase-free water to a sterile microcentrifuge tube to bring the final volume to 20 µL.

  • Buffer Addition: Add 2 µL of the 10X HEPES-NaOH IVT Buffer. Causality Note: HEPES is chosen over Tris because its pKa (7.5) perfectly resists the rapid acidification caused by 10 mM NTP turnover[2].

  • Nucleotide Matrix: Add 2 µL each of 100 mM ATP, GTP, UTP (or modified pseudouridine), and CTP disodium salt to achieve a final concentration of 10 mM per nucleotide (40 mM total NTPs)[11].

  • Cofactor Calibration: Add Magnesium Acetate to a final concentration of 75 mM. This locks in the experimentally validated 1:1.875 ratio of NTPs to Mg²⁺[5],[6].

  • Template Integration: Add 1 µg of linearized DNA template (containing a T7 promoter)[8].

  • Enzyme Assembly: Add 0.005 U/µL IPP (to prevent magnesium pyrophosphate precipitation), 1 U/µL RNase Inhibitor, and finally, 50 U of T7 RNA Polymerase[2],[10].

Incubation and Real-Time Validation
  • Incubation: Place the reaction in a thermal cycler at 37°C for 2 hours[8].

  • Validation Checkpoint (At-Line Monitoring): At the 60-minute mark, extract a 0.5 µL aliquot. Spot it on pH paper (target > 7.0) and measure RNA concentration via Nanodrop. If the pH has dropped below 7.0, the buffering capacity has failed; future runs must utilize a fed-batch NTP addition strategy[9].

Termination and Purification
  • DNA Digestion: Add 2 U of DNase I and incubate at 37°C for 15 minutes to degrade the DNA template[11].

  • Purification: Purify the synthesized mRNA using magnetic silica beads or cellulose bead chromatography to strip away unreacted CTP disodium salt, enzymes, and dsRNA byproducts[11],[10].

Optimization_Protocol Step1 1. Set CTP/NTP Conc. (Target: 10 mM each) Step2 2. Titrate Mg2+ Acetate (Ratio 1:1.875) Step1->Step2 Step3 3. Buffer Optimization (HEPES-NaOH, pH 7.5) Step2->Step3 Step4 4. IVT Reaction (37°C, 2 hours) Step3->Step4 QC QC: Yield & dsRNA? Step4->QC Pass Scale-Up Production QC->Pass Optimal Fail Adjust Enzyme/pH QC->Fail Sub-optimal Fail->Step2 Iterate

Fig 2. Decision tree for optimizing CTP concentration and Mg²⁺ ratios in IVT workflows.

Conclusion

Scaling CTP disodium salt concentration from standard 2 mM up to 10 mM unlocks massive gains in mRNA yield, provided the thermodynamic environment is strictly controlled. By maintaining a 1:1.875 NTP-to-Mg²⁺ acetate ratio and utilizing high-capacity HEPES-NaOH buffers, researchers can prevent premature enzyme inhibition and minimize immunogenic dsRNA formation. This deterministic approach ensures that high-yield mRNA synthesis remains a robust, scalable, and self-validating process.

References

  • Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA Imperial College London (Spiral) URL: [Link]

  • Enhancing mRNA vaccine production: Optimization of in vitro transcription for improved yield and purity PubMed / NIH URL: [Link]

  • Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA F1000Research URL: [Link]

  • Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA Frontiers in Molecular Biosciences URL:[Link]

  • Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation Jena Bioscience URL: [Link]

  • Optimization of mRNA synthesis and its cell expression for vaccine development bioRxiv URL: [Link]

  • Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription MDPI URL:[Link]

Sources

Method

Application Note: Enzymatic Synthesis of High-Integrity RNA Using CTP Disodium Salt and T7 RNA Polymerase

Target Audience: Researchers, Application Scientists, and mRNA Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Introduction & Mechanistic Overview In the rapidly advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and mRNA Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Introduction & Mechanistic Overview

In the rapidly advancing field of RNA therapeutics and vaccines, the enzymatic synthesis of mRNA via in vitro transcription (IVT) is a foundational manufacturing process[1]. At the core of this process is bacteriophage T7 RNA polymerase (T7 RNAP), a highly processive enzyme that catalyzes the formation of phosphodiester bonds, transcribing a linear double-stranded DNA template into single-stranded RNA[2].

The efficiency, yield, and integrity of the synthesized RNA are strictly governed by the thermodynamic and stoichiometric microenvironment of the reaction. Among the four essential ribonucleotide triphosphates (NTPs), Cytidine 5'-triphosphate (CTP) disodium salt serves as the critical pyrimidine donor[3]. The disodium formulation is specifically chosen for its superior aqueous solubility and stability, preventing localized precipitation during the high-concentration setups required for multigram-scale mRNA manufacturing. Failure to maintain optimal CTP concentrations leads to polymerase stalling and premature termination, generating truncated RNA fragments that severely compromise therapeutic efficacy[1].

Experimental Workflow & Logical Relationships

The following diagram illustrates the sequential logic and biochemical phases of the IVT process, highlighting the critical points of reagent integration and purification.

IVT_Mechanism Step1 DNA Template Preparation Step2 T7 RNAP Initiation Step1->Step2 Add T7 RNAP Step3 Elongation (CTP & NTPs) Step2->Step3 Mg2+ Catalysis Step4 Termination & Release Step3->Step4 Run-off Step5 LiCl Purification Step4->Step5 DNase I

Figure 1: Sequential workflow of T7 RNA polymerase-mediated in vitro transcription and purification.

The Causality of Experimental Design: Optimizing the Microenvironment

To transition from basic RNA synthesis to high-yield, therapeutic-grade mRNA production, researchers must understand the causality behind buffer and reagent selection. A protocol is only as robust as its underlying biochemical logic.

The Biochemical Role and Concentration of CTP Disodium Salt

During the elongation phase, T7 RNAP processes along the DNA template at a rate of ~200-300 nucleotides per second. If the local concentration of CTP drops below the Km​ of the polymerase, the enzyme stalls. This stalling is a primary driver of premature transcriptional termination, resulting in fragmented mRNA impurities[1]. By utilizing highly pure CTP disodium salt at optimized concentrations (typically 7.5 mM to 10 mM per NTP), the reaction is driven forward, ensuring high-integrity, full-length transcripts[4].

Stoichiometric Balancing of Mg²⁺ and NTPs

Magnesium ( Mg2+ ) is the indispensable catalytic cofactor for T7 RNAP, facilitating the nucleophilic attack of the RNA chain's 3'-OH on the α-phosphate of the incoming CTP[4]. However, NTPs are potent chelators of divalent cations. If the total NTP concentration is increased to boost yield (e.g., 30 mM total NTPs), the Mg2+ concentration must be proportionally increased. Design of Experiments (DoE) studies demonstrate that the Mg2+ :NTP ratio is the most significant factor impacting mRNA yield; optimal free Mg2+ should exceed total NTPs by 5–10 mM to prevent enzymatic starvation[4].

Buffer Thermodynamics and pH Maintenance

As phosphodiester bonds form, the reaction releases equimolar amounts of pyrophosphate and protons ( H+ ). In high-yield reactions, this rapid proton release can quickly overwhelm standard Tris-HCl buffers, dropping the pH below the optimal range for T7 RNAP (pH 7.5–8.0). Substituting Tris-HCl with HEPES-NaOH provides superior buffering capacity against this acidification, significantly increasing total mRNA yield[4].

Quantitative Data: Parameter Optimization

The following table summarizes the synergistic effects of optimizing buffer, cofactor, and substrate concentrations for maximum IVT yield.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Buffer System 40 mM Tris-HCl (pH 8.0)40 mM HEPES-NaOH (pH 7.5)HEPES resists rapid acidification caused by H+ release during high-yield NTP incorporation[4].
Mg2+ Source & Conc. MgCl2​ (24 mM)Magnesium Acetate (35 mM)Acetate acts as a secondary buffer; total Mg2+ must exceed total NTPs to prevent chelation[4].
CTP Disodium Salt 5.0 mM7.5 mM - 10.0 mMPrevents substrate depletion, reducing premature termination and fragmented RNA impurities[1].
Expected Yield (20 µL) 50 – 80 µg120 – 150 µgSynergistic optimization of free Mg2+ and stable pH prevents polymerase stalling[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes critical checkpoints to ensure that downstream failures are preemptively mitigated.

Phase 1: DNA Template Preparation & Validation
  • Linearization: Digest 3 µg of the plasmid containing the T7 promoter and target sequence using a restriction enzyme that leaves blunt ends or 5' overhangs (avoid 3' overhangs, which cause "snap-back" dsRNA formation).

  • Incubation: Incubate at 37°C for 3 hours to ensure complete digestion[2].

  • Validation Checkpoint: Run 1 µL of the digested product on a 1% agarose gel. Self-Validation: Proceed only if a single, perfectly clean band of the expected size is visible, with no smearing or uncut supercoiled plasmid[2].

  • Purification: Extract DNA using a silica-spin column or phenol/chloroform extraction to remove the restriction enzyme.

Phase 2: Reaction Assembly (The "Room Temperature" Rule)

Critical Causality:Do not assemble the reaction on ice. The 10X IVT Reaction Buffer contains spermidine, a polyamine that stimulates transcription. At cold temperatures, spermidine will co-precipitate the DNA template, destroying the reaction yield[2].

  • Thaw all reagents (except T7 RNAP) and keep them at room temperature.

  • Assemble the 20 µL reaction in a nuclease-free microtube in the following exact order to ensure proper dilution of spermidine:

    • Nuclease-free Water: up to 20 µL

    • 10X HEPES-NaOH Reaction Buffer: 2 µL

    • ATP, GTP, UTP, and CTP Disodium Salt (100 mM stocks): 1.5 µL each (Final conc. 7.5 mM each)

    • Linearized DNA Template: 1 µg

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • T7 RNA Polymerase Mix: 2 µL

  • Mix gently by pipetting (do not vortex the enzyme).

Phase 3: Transcription & Template Digestion
  • Incubation: Incubate the reaction at 37°C for 2 hours in a thermal cycler with a heated lid to prevent condensation.

  • Template Removal: Add 1 µL of RNase-free DNase I to the reaction. Incubate at 37°C for 15 minutes to digest the DNA template, ensuring it does not interfere with downstream quantification.

Phase 4: LiCl Purification & QC Validation

Critical Causality: Lithium Chloride (LiCl) selectively precipitates large RNA molecules (>300 nt), effectively removing unincorporated CTP disodium salt, free Mg2+ , and short abortive transcripts.

  • Add 10 µL of LiCl Precipitation Solution (7.5 M LiCl, 50 mM EDTA) to the 20 µL reaction.

  • Add 30 µL of Nuclease-free water. Mix thoroughly.

  • Chill at -20°C for 30 minutes.

  • Centrifuge at 4°C for 15 minutes at maximum speed (≥14,000 x g).

  • Carefully remove the supernatant. Wash the pellet with 200 µL of cold 70% ethanol.

  • Air-dry the pellet for 5 minutes and resuspend in 20 µL of Nuclease-free water.

  • Validation Checkpoint: Quantify RNA via spectrophotometry (A260/280 should be ~2.0). Assess integrity via capillary electrophoresis (e.g., Bioanalyzer) to confirm a single distinct peak representing full-length mRNA[1].

Troubleshooting & Quality Control

  • Fragmented RNA Profiles: If capillary electrophoresis reveals a smear of lower molecular weight fragments, the polymerase is likely stalling. Solution: Increase the concentration of CTP disodium salt and proportionally increase Magnesium Acetate to prevent substrate depletion[1].

  • Low Yield Despite Optimization: Verify the integrity of the T7 promoter sequence. Ensure the reaction was assembled at room temperature to prevent spermidine-induced template precipitation[2].

  • dsRNA Impurities: T7 RNAP can exhibit off-target RNA-dependent RNA polymerase activity, generating immunostimulatory dsRNA. Solution: Lower the Mg2+ concentration slightly, or utilize a high-temperature IVT protocol (if using a thermostable T7 RNAP mutant) to destabilize transient RNA-RNA interactions[1].

References

  • [2] in vitro RNA synthesis (T7 RNA Polymerase). Barrick Lab Protocols. Available at:[Link]

  • [5] Incomplete Factorial and Response Surface Methods in Experimental Design: Yield Optimization of tRNATrp from In vitro T7 RNA Polymerase Transcription. Nucleic Acids Research, Oxford Academic. Available at:[Link]

  • [1] Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription. PMC - National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing CTP-Na2 in the Kennedy Pathway for Phosphatidylcholine Synthesis

Overview: The Central Role of CTP in Membrane Biogenesis Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, constituting approximately 50% of the total phospholipid content.[1] Its s...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Central Role of CTP in Membrane Biogenesis

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, constituting approximately 50% of the total phospholipid content.[1] Its synthesis is fundamental for membrane structure, cell signaling, and lipid homeostasis. The primary mechanism for de novo PC synthesis in mammalian cells is the Kennedy pathway, first elucidated by Eugene P. Kennedy in 1956.[2][3] This pathway involves three key enzymatic steps, with the second step being the crucial regulatory and rate-limiting reaction.[2][4][5]

This reaction, catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT) , involves the transfer of a cytidylyl group from cytidine-5'-triphosphate (CTP) to phosphocholine, yielding cytidine diphosphate-choline (CDP-choline) and pyrophosphate.[5][6] Due to its role as the bottleneck in the pathway, the activity of CCT is a major determinant of the overall rate of PC synthesis.[5][7]

In experimental settings, particularly for in vitro enzyme assays and pathway reconstitution studies, Cytidine-5'-triphosphate disodium salt (CTP-Na2) is the preferred substrate. CTP-Na2 offers superior stability and solubility in aqueous buffers compared to its free acid form, ensuring reliable and reproducible concentrations for enzymatic reactions. These application notes provide a comprehensive guide for researchers on the effective use of CTP-Na2 to investigate the Kennedy pathway, with a focus on assaying CCT activity.

Mechanism of Action and the Rate-Limiting Step

The Kennedy pathway for PC synthesis is a conserved three-step process:

  • Choline Phosphorylation: Choline is phosphorylated by Choline Kinase (CK) to produce phosphocholine.[2][5]

  • CDP-Choline Formation: CCT utilizes CTP to convert phosphocholine into CDP-choline. This is the committed and rate-limiting step.[1][2]

  • PC Synthesis: Cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone to form PC.[4][5]

The CCT-catalyzed reaction is the critical control point. The enzyme's activity is tightly regulated by its association with cellular membranes.[8] CCT alternates between a soluble, inactive form and a membrane-associated, active form.[8] Its binding to membranes, which is stimulated by lipids that have packing defects or anionic charges, triggers a conformational change that enhances its catalytic activity.[8][9] Therefore, studying this step provides the most direct insight into the regulation of PC synthesis flux.

dot

Figure 1: The Kennedy Pathway for PC Synthesis. This diagram highlights the sequential enzymatic reactions. The critical, rate-limiting step catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which utilizes CTP-Na2 as a substrate in vitro, is emphasized.

Core Applications of CTP-Na2 in PC Synthesis Research

CTP-Na2 is indispensable for several key research applications aimed at dissecting the Kennedy pathway:

  • In Vitro CCT Enzyme Activity Assays: Directly measuring the kinetic properties of purified or recombinant CCT. This is crucial for characterizing enzyme variants, studying post-translational modifications, or screening for inhibitors/activators.

  • Cell-Based Assays: Using cell lysates or microsomal fractions to determine CCT activity under various physiological conditions or after drug treatment. This helps link cellular signaling events to the regulation of PC synthesis.[10]

  • Metabolic Flux Analysis: In combination with stable isotope-labeled precursors (e.g., labeled choline), CTP-Na2 is used in cell-free systems to trace the flow of metabolites through the pathway, allowing for precise quantification of synthesis rates.[11]

  • Reconstitution of the Kennedy Pathway: In cell-free expression systems or liposomes, CTP-Na2 is a necessary component to rebuild the entire PC synthesis pathway from purified enzymes, enabling the study of pathway dynamics in a controlled environment.[12]

Detailed Protocol: In Vitro CCT Enzyme Activity Assay

This protocol provides a reliable method for measuring the activity of CCT in a sample (e.g., purified enzyme, cell lysate) by quantifying the formation of CDP-choline. This example uses a non-radioactive HPLC-based method, which offers an alternative to traditional radiolabeling assays.[13][14]

Principle

The assay measures the CCT-catalyzed conversion of phosphocholine and CTP to CDP-choline. The reaction is stopped, and the product (CDP-choline) is separated from the substrate (CTP) using reverse-phase high-performance liquid chromatography (HPLC) and quantified by UV absorbance.[14]

Materials and Reagents
ReagentStock ConcentrationSupplier ExampleNotes
CTP-Na2 100 mM in waterSigma-Aldrich, etc.Prepare fresh or store at -80°C in aliquots.
Phosphocholine100 mM in waterSigma-Aldrich, etc.Stable at -20°C.
Tris-HCl, pH 7.41 MStandard lab supplier
MgCl21 MStandard lab supplierDivalent cations are crucial for CCT activity.
Dithiothreitol (DTT)1 MStandard lab supplierPrepare fresh.
Enzyme SourceVaries(e.g., purified CCT, cell lysate)Keep on ice.
Perchloric Acid (PCA)1 MStandard lab supplierUsed to stop the reaction. Handle with care.
HPLC SystemN/AWaters, Agilent, etc.Equipped with a UV detector and a C18 column.
Experimental Workflow

dot

G A Prepare Reaction Master Mix B Pre-warm to 37°C A->B C Add Enzyme Source to Initiate B->C D Incubate at 37°C C->D E Stop Reaction with Perchloric Acid D->E F Neutralize & Centrifuge E->F G Analyze Supernatant by HPLC F->G H Quantify CDP-Choline Peak G->H

Figure 2: Workflow for the CCT Enzyme Activity Assay. This flowchart outlines the key steps from reaction setup to final data analysis.

Step-by-Step Methodology
  • Prepare Reaction Buffer (10X Stock):

    • 500 mM Tris-HCl, pH 7.4

    • 100 mM MgCl2

    • 10 mM DTT

    • Store at -20°C.

  • Set Up the Reaction: Prepare the reaction mix in a microcentrifuge tube on ice. For a final volume of 100 µL:

ComponentStock Conc.Volume (µL)Final Conc.
10X Reaction Buffer10X101X
CTP-Na2100 mM55 mM
Phosphocholine100 mM33 mM
Nuclease-Free Water-to 90 µL-
Total 90
  • Initiate the Reaction:

    • Pre-warm the reaction tubes at 37°C for 3 minutes.

    • Add 10 µL of the enzyme sample (e.g., 1-5 µg of purified CCT or 20-50 µg of cell lysate protein) to each tube to initiate the reaction.

    • Self-Validation Control: Prepare a negative control reaction by adding 10 µL of the enzyme storage buffer or heat-inactivated enzyme.

  • Incubation:

    • Incubate the reaction at 37°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Stop the reaction by adding 25 µL of ice-cold 1 M Perchloric Acid (PCA).

    • Vortex and incubate on ice for 10 minutes to precipitate proteins.

  • Sample Preparation for HPLC:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the sample by adding a calculated amount of K2CO3.

    • Centrifuge again to pellet the KClO4 precipitate.

    • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 0.1 M Ammonium Bicarbonate (pH 7.4) with 2% Acetonitrile.[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 271 nm.

    • Analysis: Inject the sample and record the chromatogram. CTP and CDP-choline will have distinct retention times.[13]

Data Interpretation & Troubleshooting

  • Quantification: Create a standard curve using known concentrations of pure CDP-choline. Calculate the amount of CDP-choline produced in the enzymatic reaction by comparing its peak area to the standard curve.

  • Activity Calculation: Express CCT activity as nmol of CDP-choline formed per minute per mg of protein (nmol/min/mg).

  • Trustworthiness: The negative control should show no significant CDP-choline peak. If it does, it may indicate contamination of reagents or non-enzymatic conversion, which is highly unlikely for this reaction.

ProblemPossible CauseSolution
No/Low Activity Inactive enzyme.Ensure proper storage and handling of the enzyme. Test with a known active control if available.
Missing co-factors (Mg2+).Double-check the composition of the reaction buffer.
Sub-optimal pH.Verify the pH of the Tris buffer.
High Background Contaminated reagents.Use fresh, high-purity reagents, especially CTP-Na2 and phosphocholine.
Poor Peak Separation HPLC method needs optimization.Adjust mobile phase composition (e.g., acetonitrile percentage) or switch to an ion-pair reagent.[14]

References

  • Aitchison, A. J., Arsenault, D. J., & Ridgway, N. D. (2015). Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis. Molecular Biology of the Cell, 26(16). Available at: [Link]

  • Cui, Z., & Vance, D. E. (2025). Functions of Arabidopsis CTP:phosphocholine cytidylyltransferase 1 in phosphatidylcholine biosynthesis and root growth. Plant Physiology. Available at: [Link]

  • Vance, J. E., & Tasseva, G. (2013). Genetic diseases of the Kennedy pathways for membrane synthesis. Journal of Lipid Research, 54(7), 1745–1753. Available at: [Link]

  • Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. In Lipid Metabolism. InTech. Available at: [Link]

  • Wikipedia. (n.d.). CDP-choline pathway. Retrieved from [Link]

  • Carman, G. M., & Han, G. S. (2006). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. Journal of Biological Chemistry, 281(41), 30463-30466. Available at: [Link]

  • Aitchison, A. J., et al. (2015). Nuclear-localized CTP:phosphocholine cytidylyltransferase regulates phosphatidylcholine synthesis required for lipid droplet biogenesis. ResearchGate. Available at: [Link]

  • Kurihara, K., et al. (2021). Reconstruction of phospholipid synthesis by combing in vitro fatty acid synthesis and cell-free gene expression. bioRxiv. Available at: [Link]

  • Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-choline cycle. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 523-532. Available at: [Link]

  • van der Veen, J. N., et al. (2017). From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis. FEBS Letters, 591(19), 2977-2991. Available at: [Link]

  • Henneberry, A. L., Wist, A. D., & McMaster, C. R. (2002). The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity. Molecular Biology of the Cell, 13(9), 3149–3161. Available at: [Link]

  • Weber, T. L., et al. (2016). Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Harayama, T., & Riezman, H. (2018). Biosynthesis of phosphatidylcholine by human lysophosphatidylcholine acyltransferase 1. Journal of Biological Chemistry, 293(17), 6338-6347. Available at: [Link]

  • Cui, Z., & Vance, D. E. (2007). Phosphatidylcholine Biosynthesis during Neuronal Differentiation and Its Role in Cell Fate Determination. Journal of Biological Chemistry, 282(41), 29976-29985. Available at: [Link]

  • Weber, T. L., et al. (2016). Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography. Analytical Biochemistry, 510, 41-47. Available at: [Link]

  • Kent, C. (1995). Synthesis and turnover of phosphatidylcholine. The Kennedy pathway for... ResearchGate. Available at: [Link]

  • Cornell, R. B., & Taneva, S. G. (2015). CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis. Progress in Lipid Research, 59, 147-171. Available at: [Link]

  • Wikipedia. (n.d.). Choline-phosphate cytidylyltransferase. Retrieved from [Link]

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Method

Microinjection of Cytidine-5'-triphosphoric Acid Disodium Salt: A Detailed Guide for Researchers

Introduction: The Significance of Intracellular CTP Delivery Cytidine-5'-triphosphoric acid (CTP) is a pivotal molecule in cellular metabolism, serving as a fundamental building block for the synthesis of RNA and DNA.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Intracellular CTP Delivery

Cytidine-5'-triphosphoric acid (CTP) is a pivotal molecule in cellular metabolism, serving as a fundamental building block for the synthesis of RNA and DNA.[1][2] Its roles extend to the biosynthesis of phospholipids and protein glycosylation, making it a critical component for cell proliferation and membrane integrity.[2][3] The ability to precisely deliver CTP into living cells via microinjection offers a powerful tool to investigate a myriad of cellular processes in real-time. This technique allows researchers to bypass the complexities of transmembrane transport and directly manipulate intracellular CTP concentrations, enabling studies on transcription, DNA replication, and the cellular stress response.

This comprehensive guide provides detailed protocols and expert insights for the successful microinjection of Cytidine-5'-triphosphoric acid disodium salt into both Xenopus laevis oocytes and adherent mammalian cells. The methodologies outlined herein are designed to ensure high cell viability and experimental reproducibility, empowering researchers in their quest to unravel the intricate functions of this essential nucleotide.

Foundational Knowledge: Properties and Handling of CTP

Cytidine-5'-triphosphoric acid disodium salt is a stable, water-soluble powder. For microinjection studies, it is imperative to prepare fresh, sterile solutions to avoid degradation and contamination. The quality of the CTP solution directly impacts the success of the microinjection procedure and the health of the target cells.

Core Principles of Microinjection

Microinjection is a technique that utilizes a fine glass micropipette to deliver a defined volume of a substance directly into the cytoplasm or nucleus of a single cell.[4][5] The success of this method hinges on several key factors, including the quality of the injection solution, the sharpness and diameter of the micropipette, the precision of the micromanipulation equipment, and the skill of the operator.[6][7]

Part 1: Preparation of CTP Microinjection Solution

The purity and composition of the microinjection solution are paramount to prevent clogging of the micropipette and to ensure the viability of the injected cells.

Workflow for CTP Solution Preparation

Caption: Workflow for preparing a sterile CTP microinjection solution.

Detailed Protocol for CTP Solution Preparation

Materials:

  • Cytidine-5'-triphosphoric acid disodium salt (powder)

  • Sterile, nuclease-free water

  • Injection Buffer Components (see table below)

  • 0.2 µm sterile syringe filters

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare the Injection Buffer: The choice of buffer is critical to maintain the physiological pH and osmolarity for the target cells. A common and effective buffer for both Xenopus oocytes and mammalian cells is a Tris-EDTA based solution.

ComponentConcentrationPurpose
Tris-HCl (pH 7.4)5-10 mMMaintains physiological pH
EDTA0.1 mMChelates divalent cations, inhibiting nuclease activity
  • Dissolve CTP: On the day of microinjection, dissolve the CTP disodium salt powder in the prepared sterile injection buffer to the desired final concentration. Gently vortex to ensure complete dissolution. The optimal concentration will depend on the specific cell type and experimental goals, but a starting range of 1-10 mM is recommended.

  • Centrifuge and Filter: To remove any particulate matter that could clog the fine tip of the microinjection needle, centrifuge the CTP solution at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.[8] Carefully aspirate the supernatant and pass it through a 0.2 µm sterile syringe filter.[9]

  • Aliquot and Store: Dispense the filtered CTP solution into small, single-use aliquots in sterile, nuclease-free tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to the degradation of CTP.

Part 2: Microinjection into Xenopus laevis Oocytes

Xenopus oocytes are a robust and widely used model system for studying a variety of cellular processes due to their large size and ease of manipulation.

Workflow for Xenopus Oocyte Microinjection

Caption: Step-by-step workflow for microinjecting CTP into Xenopus oocytes.

Detailed Protocol for Xenopus Oocyte Microinjection

Materials:

  • Stage V-VI Xenopus laevis oocytes

  • Modified Barth's Saline (MBS)

  • Microinjection setup (microscope, micromanipulator, microinjector)

  • Pulled glass micropipettes (tip diameter ~10-20 µm)

  • Prepared CTP microinjection solution

Procedure:

  • Oocyte Preparation: Isolate and defolliculate Stage V-VI oocytes. Maintain the oocytes in MBS at 18-20°C. Healthy oocytes will have a clear demarcation between the animal (dark) and vegetal (light) poles.

  • Micropipette Preparation and Loading: Pull glass capillaries to create micropipettes with a tip diameter suitable for oocyte injection. Back-load the micropipette with the prepared CTP solution, ensuring there are no air bubbles.

  • Microinjection:

    • Place the oocytes in an injection chamber filled with MBS.

    • Secure an oocyte with forceps or in a shallow well.

    • Under microscopic guidance, insert the micropipette into the desired compartment (cytoplasm or nucleus). For cytoplasmic injection, aim for the vegetal pole. For nuclear injection, target the animal pole.

    • Inject a defined volume of the CTP solution. A typical injection volume for Xenopus oocytes is in the nanoliter range (e.g., 10-50 nL).[10]

    • Withdraw the micropipette gently.

  • Post-Injection Incubation and Analysis: Transfer the injected oocytes to fresh MBS and incubate at the appropriate temperature. Monitor the oocytes for viability and proceed with the planned experimental analysis.

Part 3: Microinjection into Adherent Mammalian Cells

Microinjection into adherent mammalian cells requires greater precision due to their smaller size and more delicate nature compared to Xenopus oocytes.

Workflow for Adherent Cell Microinjection

Caption: General workflow for the microinjection of CTP into adherent mammalian cells.

Detailed Protocol for Adherent Mammalian Cell Microinjection

Materials:

  • Adherent mammalian cell line of interest

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • CO2-independent medium (for use during microinjection)

  • Microinjection setup with high-magnification optics

  • Pulled glass micropipettes (tip diameter <1 µm)[11]

  • Prepared CTP microinjection solution

Procedure:

  • Cell Plating: Plate the cells on glass-bottom dishes or coverslips at a density that will result in a sub-confluent monolayer at the time of injection. This allows for easy identification and access to individual cells.

  • Micropipette Preparation and Loading: Pull glass capillaries to create micropipettes with a very fine tip (typically less than 1 µm in diameter). Back-load the micropipette with the CTP solution, ensuring it is free of air bubbles.

  • Microinjection:

    • Replace the complete culture medium with pre-warmed, CO2-independent medium to maintain physiological pH during the procedure.

    • Mount the dish on the microscope stage.

    • Bring the micropipette into the field of view and focus on the target cell.

    • Carefully lower the micropipette and penetrate the cell membrane. For nuclear injection, ensure the tip is positioned within the nucleus.

    • Apply a brief, controlled pressure pulse to inject a small volume of the CTP solution. The injection volume for mammalian cells is typically in the femtoliter range.[11] The injection should cause a minimal, transient disturbance to the cell.[8]

    • Gently withdraw the micropipette.

  • Post-Injection Care and Analysis: Immediately after injection, carefully replace the CO2-independent medium with pre-warmed complete culture medium and return the cells to the incubator. Monitor the cells for viability and proceed with the desired downstream analysis.

Quantitative Parameters and Expected Outcomes

The success of a microinjection experiment is often assessed by the efficiency of delivery and the viability of the injected cells. The following table provides a general guideline for key parameters.

ParameterXenopus OocytesAdherent Mammalian Cells
CTP Concentration 1 - 20 mM0.5 - 10 mM
Injection Volume 10 - 50 nL[10]0.01 - 0.1 pL[11]
Needle Tip Diameter 10 - 20 µm< 1 µm[11]
Expected Survival Rate > 90%50 - 95% (highly dependent on cell type and operator skill)[7][11]

Note: These values are starting points and should be optimized for each specific cell type and experimental design.

Application Highlight: Live-Cell Imaging with Fluorescent CTP Analogs

The use of fluorescently labeled CTP analogs allows for the direct visualization of CTP incorporation into nascent RNA and its subsequent trafficking within the cell.[12][13] This provides a powerful method for studying RNA biology in real-time.

Protocol for Microinjection of Fluorescent CTP:

  • Prepare Fluorescent CTP Solution: Dissolve the fluorescent CTP analog in sterile injection buffer. Protect the solution from light to prevent photobleaching.

  • Microinjection: Follow the protocols outlined above for either Xenopus oocytes or adherent mammalian cells.

  • Live-Cell Imaging: Following microinjection, image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Time-lapse imaging can be used to track the dynamics of the fluorescently labeled RNA.[14]

Troubleshooting Common Microinjection Issues

ProblemPossible Cause(s)Solution(s)
Needle Clogging - Particulate matter in the injection solution- High concentration of CTP leading to precipitation- Debris from the cell culture medium- Centrifuge and filter the CTP solution immediately before loading the needle[9]- Optimize the CTP concentration- Maintain a positive pressure in the needle when entering the medium
Low Cell Viability - Needle tip is too large[7]- Excessive injection volume or pressure- Cell toxicity from the injection solution- Mechanical damage during injection- Use a smaller diameter needle- Reduce the injection volume and pressure- Ensure the injection buffer is isotonic and at the correct pH- Practice the injection technique to minimize cell trauma
No or Low Signal (Fluorescent CTP) - Photobleaching of the fluorescent CTP- Insufficient concentration of fluorescent CTP injected- Rapid degradation of the labeled RNA- Minimize exposure of the CTP solution and injected cells to light- Increase the concentration of the fluorescent CTP in the injection solution- Perform imaging shortly after injection
Inconsistent Results - Variation in injection volume- Injecting into different cellular compartments- Poor cell health- Use a calibrated microinjector for consistent volume delivery- Carefully target the desired cellular compartment- Ensure cells are healthy and in the logarithmic growth phase

Conclusion: A Versatile Tool for Cellular Investigation

The microinjection of Cytidine-5'-triphosphoric acid disodium salt is a powerful and versatile technique that provides researchers with direct access to the intracellular environment. By carefully controlling the experimental parameters and adhering to the protocols outlined in this guide, scientists can confidently employ this method to investigate the fundamental roles of CTP in a wide range of cellular processes. The insights gained from such experiments will undoubtedly contribute to a deeper understanding of cell biology and may pave the way for novel therapeutic strategies.

References

  • The influence of microinjection parameters on cell survival and procedure efficiency. (2023). MethodsX.
  • Microinjecting Cells Using a Constant-Flow Microinjection System. (n.d.). Cold Spring Harbor Protocols.
  • Mechanisms of intracellular protein catabolism. Intracellular fate of microinjected polypeptides translated in vitro. (1987). Biochemical Journal.
  • The influence of microinjection parameters on cell survival and procedure efficiency. (2023). MethodsX.
  • Single Cell Transfection through Precise Microinjection with Quantitatively Controlled Injection Volumes. (2016). Scientific Reports.
  • Microinjection of DNA into the nuclei of human vascular smooth muscle cells. (2002). Journal of Surgical Research.
  • Challenges in capillary pressure microinjection. (2012). 2012 IEEE-EMBS Conference on Biomedical Engineering and Sciences.
  • Development of Vibratory Microinjection System for Instantaneous Cell Membrane Piercing in Cytoplasmic Microinjection into Fertilized Eggs. (2023). Journal of Developmental Biology.
  • Increasing Contrast Agent Concentration Improves Enhancement in First-Pass CT Perfusion. (2007). American Journal of Neuroradiology.
  • Cell Culture FAQ: How to minimize the risk of a clogged microcapillary in cell injections? (2019). Eppendorf.
  • Gene Delivery to Mammalian Cells by Microinjection. (n.d.). Sutter Instrument.
  • Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides. (2017).
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. (n.d.). BenchChem.
  • Injection parameters affect cell viability and implant volumes in automated cell delivery for the brain. (2011).
  • Microinjection Techniques. (n.d.). University of Pennsylvania.
  • Troubleshooting guide for cell culture. (n.d.). PromoCell.
  • DNA delivery by microinjection for the generation of recombinant mammalian cell lines. (2011). Methods in Molecular Biology.
  • Making cRNA for Microinjection and Expression of Fluorescently Tagged Proteins for Live-Cell Imaging in Oocytes. (2008). Cold Spring Harbor Protocols.
  • Injection Parameters Affect Cell Viability and Implant Volumes in Automated Cell Delivery for the Brain. (2011).
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2021).
  • Troubleshooting Cell Culture Contamination: A Practical Solution Guide. (2025). Yeasen.
  • Protocol for live imaging of bacteria-cell interactions in genetically modified mouse small intestinal organoids. (2023). STAR Protocols.
  • Optimal CT Perfusion Scan Duration for Assessment of Acute Stroke Lesion Volumes. (2015). American Journal of Neuroradiology.
  • Optimal CT perfusion thresholds for core and penumbra in acute posterior circulation infarction. (2022). Frontiers in Neurology.
  • CRISPR/Cas-Based Techniques for Live-Cell Imaging and Bioanalysis. (2023). Biosensors.
  • Protocol for live-cell super-resolution imaging of transport of pre-ribosomal subunits through the nuclear pore complex. (2023). STAR Protocols.
  • CT Brain Perfusion in the Prediction of Final Infarct Volume: A Prospective Study of Different Software Settings for Acute Ischemic Core Calculation. (2022). Journal of Clinical Medicine.
  • Optimal CT perfusion thresholds for core and penumbra in acute posterior circulation infarction. (2022). Frontiers in Neurology.
  • DNA microinjection | Embryonic stem cell medi
  • What is the best plasmid & protocol for live cell imaging? I have never done this before? (2023).
  • Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization. (2000). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Intracellular compartmentation of CTP synthase in Drosophila. (2010). Journal of Genetics and Genomics.
  • Intracellular Peptides in Cell Biology and Pharmacology. (2019).
  • CTP synthase: the hissing of the cellular serpent. (2022). Journal of Genetics and Genomics.
  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). Pharmaceuticals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in RNA Synthesis with CTP Disodium Salt

Welcome to the Application Scientist Technical Support Center. In in vitro transcription (IVT), achieving high yields of full-length RNA requires precise thermodynamic and kinetic control over the T7 RNA polymerase elong...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. In in vitro transcription (IVT), achieving high yields of full-length RNA requires precise thermodynamic and kinetic control over the T7 RNA polymerase elongation complex. While CTP disodium salt is an exceptionally stable and soluble nucleotide source (1)[1], its integration into the IVT master mix can introduce stoichiometric imbalances—particularly concerning divalent cation chelation and pH shifts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve low RNA yields and optimize your transcription workflows.

Section 1: Reagent Chemistry & Stoichiometry (FAQs)

Q1: I am using fresh CTP disodium salt and other NTPs at high concentrations (e.g., 7.5 mM each) to boost yield, but my transcription is stalling. Why? A: The most common cause of stalled elongation in high-yield IVT is the depletion of free Magnesium (Mg²⁺) ions. T7 RNA polymerase strictly requires free Mg²⁺ as a catalytic cofactor for nucleotide incorporation (2)[2]. Because all NTPs (including CTP disodium salt) strongly chelate Mg²⁺ in a 1:1 molar ratio, a reaction with 30 mM total NTPs will completely sequester the standard 20–24 mM Mg²⁺ provided in commercial buffers. Causality & Solution: You must supplement the reaction with additional Mg²⁺. The optimal rule of thumb is to maintain a free Mg²⁺ concentration of 5 to 10 mM above the total NTP concentration to prevent structural instability in the DNA template and polymerase complex (3)[3].

Q2: How does the disodium salt formulation of CTP affect the pH of my IVT reaction? A: CTP disodium salt is favored in molecular biology because it facilitates laboratory handling and solubility (1)[1]. However, when dissolved in unbuffered nuclease-free water at high stock concentrations (e.g., 100 mM), the solution can become highly acidic. T7 RNA polymerase operates optimally at a pH of 7.5 to 7.9. If your NTP stocks are not neutralized, adding large volumes to the master mix will overwhelm the transcription buffer, dropping the pH and severely inhibiting polymerase activity ()[]. Causality & Solution: Always verify that your CTP disodium salt and other NTP stocks are neutralized to pH 7.0 using NaOH before adding them to the reaction.

Mg_NTP_Interaction NTPs High NTP Concentration (incl. CTP Disodium Salt) Chelation NTP-Mg2+ Chelation Complex (1:1 Molar Ratio) NTPs->Chelation Chelates Mg2 Total Mg2+ in Buffer Mg2->Chelation Consumed FreeMg Free Mg2+ Pool (Target: 5-10 mM Excess) Mg2->FreeMg Excess Mg2+ Chelation->FreeMg Depletes Pool LowYield Stalled Elongation (Low Yield) Chelation->LowYield If Free Mg2+ is depleted T7 T7 RNA Polymerase Elongation Complex FreeMg->T7 Catalytic Cofactor Binding Yield High RNA Yield T7->Yield

Workflow illustrating how high CTP/NTP concentrations deplete free Mg²⁺, dictating RNA yield.

Section 2: Template Integrity & Environmental Control (FAQs)

Q3: My agarose gel shows a low molecular weight "smear" instead of distinct RNA bands. Is this an issue with my CTP incorporation? A: No. A smear pattern is the hallmark indicator of RNase contamination, not a failure of nucleotide incorporation ()[]. Even trace amounts of RNase from the laboratory environment or pipettes will rapidly degrade newly synthesized RNA. Conversely, if the transcription reaction itself failed due to a degraded DNA template, you would see faint or completely absent bands alongside incomplete transcripts ()[]. Causality & Solution: Decontaminate all surfaces, use certified RNase-free tips/tubes, and include a potent RNase inhibitor in your master mix.

Q4: Does increasing the T7 RNA Polymerase concentration linearly increase my RNA yield? A: Increasing enzyme concentration only enhances yield up to a specific thermodynamic threshold ()[]. T7 RNA polymerase forms a delicate initiation complex with the DNA template, the stability of which depends heavily on ionic strength and template sequence (3)[3]. Oversaturating the reaction with polymerase does not increase the yield of full-length transcripts; instead, it promotes template-independent transcription, leading to the accumulation of double-stranded RNA (dsRNA) byproducts (5)[5].

Quantitative Data: Optimal Reaction Parameters for High-Yield IVT

ParameterStandard IVT (Analytical)High-Yield IVT (Preparative)Mechanistic Rationale
CTP Disodium Salt 0.5 - 2.0 mM5.0 - 7.5 mMHigher substrate availability drives continuous elongation for preparative yields. Adjust ratio based on GC-content of the template (3)[3].
Total NTPs 2.0 - 8.0 mM20.0 - 30.0 mMMust be balanced carefully to prevent abortive cycling during initiation.
Mg²⁺ Concentration 4.0 - 10.0 mM25.0 - 40.0 mMFree Mg²⁺ must exceed total NTPs by 5-10 mM to prevent catalytic stalling (3)[3].
DNA Template 20 - 50 ng/µL40 - 100 ng/µLProvides sufficient initiation sites without causing steric hindrance.
Incubation Temp 37°C50°C - 52°CUsing engineered Hi-T7 polymerase at higher temperatures reduces dsRNA byproduct formation (5)[5].

Self-Validating High-Yield IVT Protocol

To ensure trust and reproducibility, this protocol is designed as a self-validating system. Step 2 prevents premature precipitation, and Step 3 provides immediate visual confirmation of success.

Step 1: Reagent Neutralization & Preparation
  • Thaw CTP disodium salt and other NTPs on ice.

  • Verify that the NTP mix is neutralized to pH 7.0.

  • Thaw the 10X Transcription Buffer at room temperature to ensure polyamines (like spermidine) are fully dissolved, then place on ice.

Step 2: Master Mix Assembly (Order of Addition is Critical)

Causality Check: Spermidine in the transcription buffer can precipitate DNA templates if the local concentration is too high in the absence of Mg²⁺ and NTPs.

  • Add Nuclease-free water (to reach final desired volume).

  • Add 10X Transcription Buffer (yielding 1X final).

  • Add neutralized NTP mix (including CTP disodium salt, final 7.5 mM each).

  • Add supplemented Magnesium Acetate (ensure total Mg²⁺ is 10 mM > total NTPs) (2)[2].

  • Add linearized DNA template (1 µg per 20 µL reaction).

  • Add RNase Inhibitor (1 U/µL).

  • Add T7 RNA Polymerase (typically 50-100 U per 20 µL).

Step 3: Incubation & Real-Time Monitoring
  • Incubate the reaction at 37°C (or 50-52°C if using engineered Hi-T7 polymerase) (5)[5].

  • Allow the reaction to proceed for 2 to 4 hours. Validation Check: A successful high-yield reaction will become visibly cloudy (turbid) after 30-60 minutes due to the precipitation of magnesium pyrophosphate, a natural byproduct of robust NTP incorporation.

Protocol_Workflow Prep Step 1: Reagent Prep Neutralize CTP/NTPs to pH 7.0 Assembly Assembly Prep->Assembly Incubation Step 3: Incubation 37°C or 50°C for 2-4 Hours Assembly->Incubation Prevents DNA Precipitation Validation Step 4: Self-Validation Observe Magnesium Pyrophosphate Turbidity Incubation->Validation Validation->Prep If Clear (Failed) Purification Step 5: DNase Treatment & Purification Remove Template & Isolate RNA Validation->Purification If Turbid (Success)

Step-by-step IVT assembly workflow highlighting critical validation checkpoints.

Step 4: DNase Treatment & Purification
  • Add 1 µL of RNase-free DNase I to the reaction to degrade the DNA template ()[].

  • Incubate at 37°C for 15 minutes.

  • Purify the RNA using Lithium Chloride (LiCl) precipitation or a silica-based spin column to remove unincorporated CTP, small abortive transcripts, and enzymes.

References

  • Incomplete Factorial and Response Surface Methods in Experimental Design: Yield Optimization of tRNATrp from In vitro T7 RNA Polymerase Transcription | Nucleic Acids Research | Oxford Academic | 3

  • Optimizing In Vitro Transcription for High-Yield mRNA Synthesis | RNA / BOC Sciences |

  • Cytidine-5'-triphosphate (CTP), Disodium Salt | Molecular Depot | 1

  • Hi-T7® RNA Polymerase | New England Biolabs (NEB) | 5

  • Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA | bioRxiv | 2

Sources

Optimization

Technical Support Center: CTP Disodium Salt Stability and the Impact of Freeze-Thaw Cycles

Introduction: The Critical Role of CTP Integrity in Research Cytidine 5'-triphosphate (CTP) is a cornerstone nucleotide essential for numerous biochemical reactions, most notably the synthesis of RNA by RNA polymerases i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of CTP Integrity in Research

Cytidine 5'-triphosphate (CTP) is a cornerstone nucleotide essential for numerous biochemical reactions, most notably the synthesis of RNA by RNA polymerases in processes like in vitro transcription (IVT).[1][2] It also serves as a key substrate in the biosynthesis of phospholipids within the cell.[3] The high-energy pyrophosphate bonds of CTP are the currency of these reactions; if these bonds are broken prematurely, the molecule's utility is lost, leading to experimental failure.

The stability of CTP disodium salt in solution is paramount, yet it is frequently compromised by improper handling—specifically, by repeated freeze-thaw cycles. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent CTP degradation, ensuring the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) on CTP Stability

This section addresses the most common initial queries regarding CTP handling and stability.

Q1: What is the primary consequence of CTP degradation?

A: The primary consequence is the hydrolysis of the triphosphate chain, converting CTP into Cytidine 5'-diphosphate (CDP) and subsequently Cytidine 5'-monophosphate (CMP). This process, known as dephosphorylation, eliminates the high-energy bonds required for enzymatic reactions, rendering the nucleotide inactive for applications like RNA synthesis.[4]

Q2: Why are freeze-thaw cycles so detrimental to CTP stability in aqueous solutions?

A: When an aqueous solution freezes, pure water crystallizes first, leading to a significant increase in the concentration of solutes, including CTP and buffer salts, in the remaining unfrozen liquid pockets. This phenomenon, known as eutectic phase concentration, can cause drastic shifts in local pH and ionic strength, which in turn can catalyze the hydrolysis of the sensitive phosphoanhydride bonds of the CTP molecule. Each freeze-thaw cycle repeats this damaging process, leading to cumulative degradation.

Q3: What are the ideal storage conditions for CTP disodium salt?

A: For maximum stability, CTP disodium salt should be stored under specific conditions depending on its form. The following table summarizes the recommended practices.

FormTemperatureDurationKey Considerations
Powder (Solid) -20°CLong-term (Years)Store under desiccating conditions; protect from moisture.[1][5]
Aqueous Solution -20°CShort- to Mid-term (Months)Crucial: Prepare as single-use aliquots to avoid freeze-thaw cycles.[2][4][6]
Aqueous Solution -80°CLong-term (Up to 6 months)Recommended for master stocks. Aliquot before freezing. Protect from light.[6]
In-Use (Thawed) On Ice (0-4°C)Short-term (Hours)Keep on ice throughout the experimental setup to minimize dephosphorylation.[4]

Q4: How many freeze-thaw cycles can a CTP solution tolerate?

A: Ideally, zero. For best results, a CTP solution should only be frozen and thawed once. If repeated use from a single tube is unavoidable, it should be limited to a maximum of 2-3 cycles, with the understanding that some degradation is likely occurring with each cycle. The best practice is always to aliquot.[2]

Section 2: Troubleshooting Guide for CTP-Related Experimental Failures

This guide will help you diagnose if CTP degradation is the root cause of common experimental problems.

Issue 2.1: Low or No Yield in In Vitro Transcription (IVT) Reactions
  • Symptoms: You observe significantly reduced RNA yield, truncated transcripts, or a complete failure of the IVT reaction when analyzing the results on a gel or via spectrophotometry.

  • Potential Cause Linked to CTP: RNA polymerase requires all four NTPs (ATP, GTP, CTP, UTP) with intact triphosphate groups to catalyze the formation of phosphodiester bonds and elongate the RNA strand. If your CTP stock has degraded to CDP or CMP, the effective concentration of usable CTP is lowered, making it a rate-limiting substrate and causing the polymerase to stall or terminate transcription prematurely.

  • Troubleshooting Steps & Solutions:

    • Isolate the Variable: First, rule out other common IVT issues such as template DNA quality, enzyme activity, or degradation of other NTPs.

    • The CTP Test: The most definitive diagnostic step is to repeat the reaction with a brand new, single-use aliquot of CTP that has never been thawed before. If the reaction works, your previous CTP stock is almost certainly compromised.

    • Preventative Action: Discard the suspect CTP stock immediately. Implement a strict aliquotting strategy for all new CTP solutions as detailed in Protocol 3.1.

Issue 2.2: Inconsistent Results in Enzyme Kinetics Assays
  • Symptoms: You are performing an assay where CTP is a substrate or an allosteric regulator (e.g., with CTP synthase[7]), and you observe poor reproducibility between experiments or results that do not fit expected kinetic models.

  • Potential Cause Linked to CTP: The concentration of active CTP in your stock solution is decreasing with each freeze-thaw cycle. This means the substrate concentration you think you are adding to your reaction is not the actual concentration, leading to high variability in reaction rates and kinetic parameters. Furthermore, the degradation products (CDP, CMP) could potentially act as competitive inhibitors in some enzyme systems.

  • Troubleshooting Steps & Solutions:

    • Review Handling Logs: Check your lab notebook to determine how many times the CTP stock tube has been removed from the freezer. If it's more than once, degradation is highly likely.

    • Perform a Concentration Check (Advanced): While not feasible for all labs, the purity and concentration of the CTP stock can be verified using analytical techniques like HPLC.[8] A chromatogram would clearly show peaks for CTP and its degradation products.

    • Solution: Always use a fresh, single-use aliquot for each set of kinetic experiments to ensure the starting concentration of CTP is consistent and accurate.

Section 3: Best Practices & Standard Operating Protocols

Adhering to validated protocols is the most effective way to preserve CTP integrity.

Protocol 3.1: Preparation and Storage of CTP Stock Solutions

This protocol ensures the creation of stable, single-use aliquots from powdered CTP disodium salt.

  • Pre-Requisites: Work in a clean environment. Use nuclease-free water and labware to prevent enzymatic degradation of your future RNA products.

  • Reconstitution:

    • Briefly centrifuge the vial of CTP disodium salt powder to collect all material at the bottom.

    • Carefully add the required volume of nuclease-free water to achieve a desired stock concentration (e.g., 100 mM).

    • Dissolve the powder by gentle vortexing or pipetting. Avoid vigorous, prolonged vortexing.

  • pH Verification (Optional but Recommended): The pH of a 100 mM CTP disodium salt solution in pure water should be near neutral. If your application is highly sensitive to pH, you may check it and adjust carefully with dilute NaOH or HCl. For most applications like IVT, this is not necessary.

  • Aliquotting:

    • Immediately after reconstitution, divide the entire stock solution into single-use volumes appropriate for your typical experiments (e.g., 10-20 µL aliquots).

    • Use sterile, nuclease-free microcentrifuge tubes.

  • Storage:

    • Label the aliquots clearly with the name (CTP), concentration, and date.

    • For use within a few months, store at -20°C.[4]

    • For long-term archival storage (>3 months), store at -80°C.[6]

Protocol 3.2: Quality Control via HPLC for CTP Integrity Assessment

This section describes the principles of a self-validating system to check CTP purity.

  • Objective: To separate and quantify CTP from its primary degradation products, CDP and CMP.

  • Methodology Principle: High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[8][9]

    • System: An HPLC system equipped with a UV detector.

    • Column: A reverse-phase C18 column is often used with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase to retain the highly polar, negatively charged nucleotides. Alternatively, an anion-exchange column can be used.

    • Detection: Cytosine has a UV absorbance maximum around 271 nm. The detector should be set to this wavelength.

    • Analysis: A pure CTP sample will show a single major peak at a specific retention time. A degraded sample will show additional peaks corresponding to CDP and CMP, which will typically have different retention times. The peak area can be used to quantify the percentage of CTP remaining.

  • Trustworthiness: By periodically running a sample from a thawed aliquot, a lab can validate its storage and handling procedures. If degradation products appear, it serves as a direct confirmation that the protocol needs revision or that the stock has been compromised.

Section 4: Visualization of Degradation and Handling

Visual aids provide a clear and immediate understanding of key processes.

Diagram 4.1: CTP Hydrolytic Degradation Pathway

CTP_Degradation CTP Cytidine 5'-Triphosphate (CTP) (Active) CDP Cytidine 5'-Diphosphate (CDP) CTP->CDP  Hydrolysis (-Pi) (1st Freeze-Thaw) CMP Cytidine 5'-Monophosphate (CMP) CDP->CMP  Hydrolysis (-Pi) (Further Cycles)

Caption: The stepwise dephosphorylation of CTP to its inactive forms.

Diagram 4.2: Recommended CTP Handling Workflowdot

CTP_Workflow cluster_prep Stock Preparation cluster_use Experimental Use start CTP Disodium Salt (Powder) reconstitute Reconstitute in Nuclease-Free Water start->reconstitute aliquot CRITICAL STEP: Create Single-Use Aliquots reconstitute->aliquot store Store Aliquots (-20°C or -80°C) aliquot->store retrieve Retrieve ONE Aliquot from Freezer store->retrieve One-Way Trip thaw Thaw Completely on Ice retrieve->thaw use Use in Experiment (Keep on Ice) thaw->use discard Discard Unused Portion of Aliquot use->discard

Sources

Troubleshooting

Removing unreacted Cytidine-5'-triphosphoric acid disodium salt from reaction mixtures

Welcome to the Technical Support Center for in vitro transcription (IVT) and RNA purification. A critical challenge in mRNA synthesis and drug development is the complete removal of unreacted Cytidine-5'-triphosphoric ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro transcription (IVT) and RNA purification. A critical challenge in mRNA synthesis and drug development is the complete removal of unreacted Cytidine-5'-triphosphoric acid disodium salt (CTP) and other nucleoside triphosphates (NTPs) from the reaction mixture.

Because free CTP absorbs strongly at 260 nm, its persistence can falsely inflate RNA yield calculations. Furthermore, residual CTP can competitively inhibit downstream enzymatic reactions (such as capping or tailing) and induce toxicity in cell-based assays. This guide provides field-proven, self-validating methodologies to ensure complete CTP clearance across all scales of production.

Diagnostic Troubleshooting: Symptoms of Residual CTP

Before selecting a purification method, it is essential to understand how residual CTP manifests in downstream workflows. The table below outlines common experimental symptoms, their mechanistic causes, and actionable solutions.

Table 1: Troubleshooting Residual CTP Issues

Experimental SymptomMechanistic CauseRecommended Action
Overestimation of RNA Yield Free CTP absorbs strongly at 260 nm, falsely inflating spectrophotometric (NanoDrop) readings.Perform Size Exclusion Chromatography (SEC) or LiCl precipitation prior to UV quantification.
Inhibition of Downstream Capping Excess unreacted CTP alters the optimal stoichiometric ratios required by capping enzymes, leading to competitive inhibition.Ensure complete buffer exchange and CTP clearance via Tangential Flow Filtration (TFF) or SEC.
High Toxicity in Transfected Cells Residual CTP and accompanying formulation salts trigger cellular stress responses and innate immune pathways.Implement a multi-step diafiltration wash during TFF to clear low-molecular-weight contaminants.
Smeared RNA on Bioanalyzer High salt and free nucleotide concentrations interfere with the electrophoretic mobility of the RNA sample.Desalt the sample using a Sephadex G-25 spin column before loading onto the microfluidic chip.

Decision Workflow for CTP Removal

Selecting the appropriate CTP removal strategy depends entirely on the scale of your synthesis. Applying a macro-scale technique to a micro-scale reaction will result in catastrophic sample loss, while applying a micro-scale technique to a macro-scale reaction will cause column fouling and incomplete purification.

CTP_Removal_Decision_Tree A IVT Reaction Mixture (Contains mRNA & Unreacted CTP) B What is the scale of your synthesis? A->B C Analytical/Micro-scale (<100 µg) B->C D Preparative/Meso-scale (100 µg - 1 mg) B->D E Manufacturing Scale (>1 mg to Grams) B->E F Size Exclusion Chromatography (G-25) C->F G Lithium Chloride (LiCl) Precipitation D->G H Tangential Flow Filtration (TFF) E->H

Caption: Decision matrix for optimal CTP removal based on reaction scale.

Core Methodologies & Step-by-Step Protocols

Method A: Size Exclusion Chromatography (SEC) via Sephadex G-25

Optimal Scale: Analytical/Micro-scale (< 100 µg) Causality: SEC separates molecules based on their hydrodynamic radius. Sephadex G-25 is a cross-linked dextran matrix with an exclusion limit of approximately 5,000 Da[1]. Large mRNA molecules (>300 nt) are excluded from the pores and elute immediately in the void volume. Conversely, small unreacted CTP molecules (MW ~523 Da) enter the pores, retarding their flow and separating them from the purified RNA[1].

Protocol:

  • Preparation: Invert the Sephadex G-25 spin column to resuspend the resin. Snap off the bottom closure and loosen the cap.

  • Equilibration: Place the column in a collection tube and centrifuge at 735 × g for 1 minute to remove the storage buffer.

  • Buffer Exchange (Optional): Apply 300 µL of your desired downstream buffer (e.g., RNase-free water or TE buffer) and centrifuge at 735 × g for 1 minute. Repeat this step twice.

  • Sample Application: Slowly apply the IVT reaction mixture (up to 50 µL) directly to the center of the resin bed. Do not allow the sample to touch the sides of the column.

  • Elution: Place the column in a fresh, sterile microcentrifuge tube. Centrifuge at 735 × g for 2 minutes. The purified mRNA is in the eluate; the unreacted CTP remains trapped in the column matrix.

  • Self-Validation Step: Measure the A260/A280 ratio of the eluate. A ratio of ~2.0 indicates highly pure RNA, confirming the successful removal of free nucleotides and proteins.

Method B: Lithium Chloride (LiCl) Precipitation

Optimal Scale: Preparative/Meso-scale (100 µg - 1 mg) Causality: Unlike standard ethanol precipitation which indiscriminately precipitates all nucleic acids, LiCl selectively neutralizes the phosphate backbone of high-molecular-weight RNA (>300 nt), driving it out of solution[2]. Free CTP, being a small monomeric nucleotide, remains highly soluble in the aqueous LiCl solution and is easily discarded in the supernatant[2].

Protocol:

  • Termination: To the IVT reaction mixture, add an equal volume of 5M LiCl solution (final concentration of 2.5M LiCl).

  • Incubation: Mix thoroughly by vortexing and incubate at -20°C for 30 minutes. Note: Extending this incubation does not significantly improve mRNA yield but may increase the risk of co-precipitating small contaminants.

  • Pelleting: Centrifuge the sample at 16,000 × g for 20 minutes at 4°C.

  • Supernatant Removal: Carefully decant or pipette off the supernatant. Crucial: The supernatant contains the unreacted CTP; ensure it is completely removed without disturbing the glassy mRNA pellet.

  • Washing: Add 1 mL of cold 70% ethanol to the pellet to wash away residual LiCl salts. Centrifuge at 16,000 × g for 10 minutes at 4°C.

  • Resuspension: Discard the ethanol, air-dry the pellet for 5–10 minutes, and resuspend the mRNA in RNase-free water.

  • Self-Validation Step: Run a 1 µL aliquot on an agarose gel. The absence of a low-molecular-weight smear confirms the complete clearance of unincorporated CTP.

Method C: Tangential Flow Filtration (TFF)

Optimal Scale: Manufacturing/Macro-scale (> 1 mg to Grams) Causality: In TFF, the feed stream flows parallel to a semi-permeable membrane (e.g., 300 kDa modified polyethersulfone - mPES). The tangential flow prevents the buildup of mRNA on the membrane surface (concentration polarization). Small unreacted CTP molecules pass through the membrane pores into the permeate, while the large mRNA drug substance is retained and concentrated[3],[4].

TFF_Workflow A Feed Reservoir (mRNA + CTP + Enzymes) B Peristaltic Pump (Feed Flux ~300 LMH) A->B C TFF Membrane (e.g., 300 kDa mPES) B->C D Retentate (Purified mRNA) C->D Recirculate E Permeate (Unreacted CTP/NTPs) C->E Waste D->A F Diafiltration Buffer (Sequential Wash) F->A Buffer Exchange

Caption: TFF workflow for continuous CTP clearance and mRNA recovery.

Protocol:

  • System Setup: Assemble a benchtop cross-flow TFF system with a 300 kDa hollow fiber module[5]. Flush the system with RNase-free water followed by the diafiltration buffer.

  • Loading: Dilute the IVT reaction mixture to <1 mg/mL mRNA to minimize initial fouling[3]. Load the sample into the feed reservoir.

  • Filtration Parameters: Initiate the peristaltic pump. Maintain a feed flux of approximately 300 L/m²/h (LMH) and strictly keep the Transmembrane Pressure (TMP) below 2.5 psi[3],[4]. Causality: Exceeding 2.5 psi forces mRNA into the pores, causing shear degradation and irreversible membrane fouling.

  • Diafiltration (Washing): Perform 6 to 8 diavolumes of continuous buffer exchange. This sequential washing step dramatically reduces mRNA loss (from ~30% down to ~3%) while ensuring complete CTP clearance[3].

  • Recovery: Collect the retentate. Flush the system with 1 diavolume of buffer to recover any residual mRNA adhering to the tubing.

  • Self-Validation Step: Sample the final retentate and analyze it using Anion Exchange (AEX) HPLC. AEX HPLC provides baseline separation of NTPs, allowing you to definitively confirm the complete absence of CTP in the purified mRNA drug substance[5].

Quantitative Performance Comparison

Table 2: Comparison of CTP Removal Methods

MethodOptimal ScaleCTP ClearancemRNA RecoveryCausality of Separation
SEC (Sephadex G-25) < 100 µg> 95%80 - 90%Hydrodynamic radius (Pore exclusion)
LiCl Precipitation 100 µg - 1 mg> 99%70 - 85%Selective backbone neutralization
TFF (300 kDa mPES) > 1 mg100%> 95% (with wash)Molecular weight & tangential flow dynamics

Frequently Asked Questions (FAQs)

Q: Can I use standard ethanol/sodium acetate precipitation instead of LiCl to remove CTP? A: It is not recommended. Standard ethanol precipitation with sodium acetate will co-precipitate a significant portion of the unreacted CTP along with the mRNA. LiCl is specifically required because it selectively precipitates large RNAs while keeping monomeric nucleotides highly soluble in the aqueous phase[2].

Q: My mRNA recovery is unacceptably low after TFF. What happened? A: Low recovery in TFF is almost always caused by operating at a Transmembrane Pressure (TMP) that is too high (exceeding 2.5 psi) or failing to perform sequential membrane wash steps[3]. High TMP causes the mRNA to compress against the membrane (fouling), trapping it. Ensure your permeate flux is kept low (<40 LMH) during concentration steps to maintain stable pressure[3].

Q: How do I analytically verify that CTP has been completely removed for regulatory compliance? A: The gold standard for verifying NTP clearance in mRNA manufacturing is Anion Exchange High-Performance Liquid Chromatography (AEX HPLC)[5]. AEX HPLC separates molecules based on charge density. Because CTP and mRNA have vastly different charge profiles, this method achieves baseline separation in under 6 minutes, allowing for precise quantification of residual CTP[5].

References

  • Streamlining mRNA Purification with Tangential Flow Filtration (TFF). sterlitech.com.
  • Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development. frontiersin.org.
  • An Experimental and Modeling Approach to Study Tangential Flow Filtration Performance for mRNA Drug Substance Purification. researchgate.net.
  • Alternative to DNAse I heat inactivation (LiCl Precipitation). biosearchtech.com.
  • Sephadex G-25 resins and prepacked formats. cytivalifesciences.com.

Sources

Optimization

Addressing batch-to-batch variability in CTP disodium salt performance

A Guide to Addressing Batch-to-Batch Variability in Performance for Researchers Welcome to the technical support center for Cytidine 5'-triphosphate (CTP) disodium salt. As a Senior Application Scientist, I understand th...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing Batch-to-Batch Variability in Performance for Researchers

Welcome to the technical support center for Cytidine 5'-triphosphate (CTP) disodium salt. As a Senior Application Scientist, I understand that inconsistent experimental results can be a significant source of frustration, leading to delays and questioning the validity of your data. One often-overlooked variable is the quality and consistency of critical reagents like NTPs. This guide is designed to help you diagnose, troubleshoot, and mitigate issues arising from batch-to-batch variability in CTP disodium salt performance.

Frequently Asked Questions & Troubleshooting Guides

Section 1: The Problem - Identifying Inconsistent Results

Q1: My experimental results are inconsistent across different runs. Could batch-to-batch variability in CTP disodium salt be the cause?

A1: Absolutely. Batch-to-batch variation in reagents is a frequent cause of experimental irreproducibility.[1] For CTP disodium salt, this variability can manifest in several ways:

  • Purity: The percentage of CTP versus related impurities can differ between lots.

  • Impurities Profile: The specific types of impurities (e.g., CDP, CMP, other nucleotide variants) can vary.

  • Counter-ion Content: The precise ratio of sodium ions to CTP can fluctuate.[2][3]

  • Hydration State: The amount of water in the lyophilized powder can differ, affecting molecular weight calculations.[4]

  • Physical Properties: Differences in particle size or packing behavior of the powder can affect how easily and consistently it dissolves.[1]

If you observe inconsistent results after switching to a new lot of CTP, it should be considered a primary suspect. A logical first step is to compare the performance of the new lot directly against a small, retained amount of a previous lot that gave expected results.

Q2: What are the common impurities or sources of variability in CTP disodium salt batches?

A2: Variability in CTP batches stems from the complexities of its synthesis and purification. The most common impurities can significantly impact downstream applications.

Table 1: Common CTP Impurities and Their Potential Experimental Impact

Impurity Chemical Name Source of Variability Potential Experimental Impact
CDP Cytidine 5'-diphosphate Incomplete phosphorylation during synthesis or hydrolysis during storage.[5] Can act as a competitive inhibitor for polymerases and kinases, reducing yield in IVT, PCR, and enzymatic assays.[][7]
CMP Cytidine 5'-monophosphate Incomplete phosphorylation or hydrolysis.[5] Similar to CDP, can act as a competitive inhibitor, though often with a lower binding affinity.
Other NTPs/dNTPs e.g., UTP, ATP, GTP, dCTP Cross-contamination during manufacturing. Can lead to misincorporation during RNA/DNA synthesis, altering the final product sequence. Reduces the effective concentration of CTP.
Endotoxins/Metals Exogenous contaminants Residuals from manufacturing processes, particularly if E. coli-based systems are used.[8] Endotoxins can induce strong immunological responses in cell-based assays. Metal ions can interfere with enzyme function by altering catalytic activity or protein folding.[8]

| Degradation Products | Various | Arise from improper handling, storage (temperature, humidity), or multiple freeze-thaw cycles.[9] | Can have unpredictable inhibitory or off-target effects in sensitive assays. |

It is crucial to source CTP from reputable suppliers who provide a detailed Certificate of Analysis (CoA) for each lot, specifying purity (typically by HPLC) and the absence of contaminants like endonucleases, exonucleases, and RNases.[10][11]

Section 2: Troubleshooting Specific Applications

Q3: I'm seeing reduced yield and truncated products in my in vitro transcription (IVT) reactions. How can CTP variability cause this?

A3: This is a classic sign of NTP quality issues in IVT.[] The concentration and purity of all four NTPs (ATP, GTP, CTP, UTP) are critical for the efficiency and processivity of RNA polymerases like T7, SP6, or T3.[][8]

Causality:

  • Reduced Effective Concentration: If a new CTP batch has lower purity (e.g., 90% vs. a previous 98% batch), you are inadvertently using a lower molar concentration of CTP. This can become rate-limiting, leading to lower overall RNA yield.

  • Competitive Inhibition: The presence of CDP and CMP can act as competitive inhibitors for the RNA polymerase. The enzyme may bind these molecules, but cannot incorporate them, leading to stalling and premature termination of the transcript. This is a primary cause of shorter, truncated RNA products.

  • dsRNA Contamination: Some NTP manufacturing processes can generate double-stranded RNA (dsRNA) byproducts. These impurities are potent activators of innate immune responses in cells and can severely compromise the utility of the resulting mRNA for therapeutic or cell-based applications.[12][13]

The following workflow can help you troubleshoot this issue:

Caption: Troubleshooting workflow for IVT issues.

Q4: My enzymatic assays that use CTP as a substrate are showing variable kinetics (Kₘ, Vₘₐₓ). What's the likely culprit?

A4: When CTP is a substrate for an enzyme (e.g., CTP synthetase, phosphocholine cytidylyltransferase), any variability in the CTP stock will directly impact the enzyme's kinetics.[14][15]

  • Apparent Kₘ Changes: Competitive inhibitors like CDP and CMP will increase the apparent Michaelis constant (Kₘ) of the enzyme for CTP. This is because a higher concentration of the true substrate (CTP) is needed to outcompete the inhibitor for binding to the active site.

  • Apparent Vₘₐₓ Changes: If the CTP concentration is inaccurate due to low purity or incorrect quantification, the calculated maximal velocity (Vₘₐₓ) will be skewed. For example, if you believe you are adding 1 mM CTP but the actual concentration is 0.9 mM, your Vₘₐₓ calculation will be inaccurate. Non-competitive inhibitors present as impurities could also lower the apparent Vₘₐₓ.

To resolve this, you must ensure the CTP concentration is accurate and the solution is free of inhibitors. This requires analytical validation of new CTP lots.[7]

Q5: Can CTP quality affect my RT-PCR or PCR results?

A5: While CTP is not directly used in standard PCR, its quality is paramount in the preceding Reverse Transcription (RT) step of RT-PCR, where RNA is converted to cDNA.[16][17][18]

  • RT Step: Reverse transcriptases are RNA-dependent DNA polymerases.[19] They synthesize a cDNA strand using dNTPs (dATP, dGTP, dCTP, dTTP). If your CTP stock is contaminated with dCTP, it will not be used in this step. However, the critical issue arises from potential impurities within the CTP that might carry over into your RT reaction if you are using it for other purposes in the same lab space.

  • Inhibitory Carryover: More commonly, impurities in any NTP stock, including CTP, can inhibit the reverse transcriptase or the DNA polymerase in the subsequent PCR step. Degradation products or metal ions can chelate Mg²⁺, a critical cofactor for polymerases, leading to failed or inefficient amplification (e.g., high Ct values in qPCR).

Best practice is to use dedicated, high-purity dNTP mixes for all PCR and RT-PCR applications and to avoid cross-contamination from NTP stocks intended for other uses like IVT.

Section 3: Qualification and Mitigation Strategies

Q6: How can I qualify a new batch of CTP disodium salt before using it in critical experiments?

A6: Qualifying a new lot is the most robust way to ensure consistency. This involves a two-pronged approach: analytical characterization and functional testing.

G cluster_0 Analytical Qualification cluster_1 Functional Qualification cluster_2 Decision A Prepare 100 mM CTP Stock B Purity Assessment (HPLC) A->B C Identity Confirmation (MS) B->C D Accurate Quantification (UV-Vis) C->D E Application-Specific Assay (e.g., IVT) D->E F Control: 'Gold Standard' CTP Lot E->F G Test: New CTP Lot E->G H Compare Key Metrics (Yield, Purity) F->H G->H I I H->I Does New Lot Match Control? J Pass: Release Lot for Use I->J Yes K Fail: Contact Supplier / Reject Lot I->K No

Caption: Workflow for qualifying a new CTP disodium salt batch.

Protocol 1: HPLC-Based Purity Assessment of CTP Disodium Salt

This protocol provides a general method for assessing CTP purity using High-Performance Liquid Chromatography (HPLC).[20][21]

  • Preparation of CTP Sample:

    • Accurately weigh ~5 mg of the new CTP disodium salt batch.

    • Dissolve in nuclease-free water to a final concentration of ~1 mg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 15% B

      • 15-20 min: Hold at 15% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 271 nm.[10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for CTP and any impurity peaks.

    • Calculate purity as: (Area_CTP / Total_Area_All_Peaks) * 100%.

    • Compare the retention time to a known CTP standard to confirm identity. CDP and CMP will typically have earlier retention times.

Table 2: Recommended CTP Purity for Various Applications

Purity Level (HPLC) Recommended Applications Rationale
>98% In vivo studies, clinical applications, structural biology (NMR, crystallography), quantitative enzymology.[22] Minimizes the presence of impurities that could cause off-target biological effects or interfere with sensitive measurements.[23]
>95% In vitro transcription (IVT) for mRNA, quantitative assays (e.g., blocking studies), standard enzymatic assays.[11][24][25] A good balance of quality and cost for most standard molecular biology and biochemical applications.

| 90-95% | Antibody production, semi-quantitative enzyme-substrate studies, non-critical screening assays.[26][27] | Acceptable for applications where minor impurities are unlikely to significantly alter the outcome. |

Protocol 2: Functional Qualification of CTP in an In Vitro Transcription (IVT) Assay

  • Objective: To directly compare the performance of a new CTP lot against a previously validated "gold standard" lot in a standard IVT reaction.

  • Materials:

    • Linearized DNA template with a T7 promoter.

    • T7 RNA Polymerase.

    • Transcription Buffer (10x).

    • ATP, GTP, UTP solutions (high purity).

    • "Gold Standard" CTP solution (100 mM).

    • "New Lot" CTP solution (100 mM).

    • RNase inhibitor.

    • Nuclease-free water.

  • Procedure:

    • Set up two identical IVT reactions. Label them "Control" and "Test".

    • Reaction Mix (20 µL total volume):

      • 2 µL 10x Transcription Buffer

      • 1 µg Linearized DNA template

      • 2 µL ATP (100 mM)

      • 2 µL GTP (100 mM)

      • 2 µL UTP (100 mM)

      • 2 µL CTP (100 mM) - Use "Gold Standard" for Control, "New Lot" for Test

      • 1 µL RNase Inhibitor

      • 2 µL T7 RNA Polymerase

      • Nuclease-free water to 20 µL

    • Incubate both reactions at 37°C for 2 hours.

    • Treat with DNase I to remove the template DNA.

    • Purify the resulting RNA using a suitable column-based kit or LiCl precipitation.

  • Analysis:

    • Quantify: Measure the RNA concentration (e.g., using a NanoDrop or Qubit). The yield from the "Test" reaction should be ≥90% of the "Control" reaction.

    • Assess Integrity: Run the purified RNA on a denaturing agarose gel or a Bioanalyzer. The "Test" reaction should produce a sharp band of the correct size, with no evidence of smearing or truncated products compared to the "Control".

Q7: What are the best practices for preparing, storing, and handling CTP solutions to minimize variability?

A7: Proper handling is critical to prevent degradation and maintain the integrity of your CTP stock.[9]

  • Reconstitution:

    • Always use nuclease-free water or a suitable buffer (e.g., TE buffer, pH 7.5-8.0).

    • Reconstitute on ice to create a concentrated stock solution, typically 100 mM.

    • Ensure the powder is fully dissolved by gentle vortexing. Do not heat.

  • Quantification & pH Adjustment:

    • Verify the concentration of your stock solution using UV spectrophotometry at 271 nm (ε = 8.9 L mmol⁻¹ cm⁻¹ at pH 7.0).[10]

    • Ensure the pH of the final solution is between 7.0 and 8.0. Acidic conditions can accelerate the hydrolysis of the triphosphate chain.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots.[28] This is the most important step to avoid repeated freeze-thaw cycles, which are a major cause of degradation.

    • Store aliquots at -20°C for several months or at -80°C for long-term stability.[29]

    • When thawing an aliquot for use, keep it on ice and use it promptly.[28]

G CTP CTP CDP CDP CTP->CDP Hydrolysis CTP->CDP Pi1 Pi CDP_label + CMP CMP CDP->CMP Hydrolysis CDP->CMP Pi2 Pi CMP_label +

Caption: CTP degradation pathway via hydrolysis.

Section 4: Deeper Dive - Advanced Topics

Q8: Does the "disodium salt" form of CTP matter? Can different counter-ions affect my experiments?

A8: Yes, the counter-ion can matter, particularly in sensitive biochemical and structural studies.[3] CTP is an anion, and the positively charged counter-ions (like Na⁺) are present to balance the charge.

  • Salt Form and Solubility: The disodium salt is the most common and is highly soluble in water. Different salt forms (e.g., lithium, potassium) could have slightly different solubilities or behaviors in solution.

  • Ionic Strength: When you add CTP disodium salt to your reaction, you are also adding sodium ions, which contributes to the total ionic strength of the solution. While usually minor, a significant change in ionic strength between batches could subtly affect enzyme activity or protein-nucleic acid interactions.[30]

  • Chelation and Ion Pairing: In some cases, counter-ions can influence the conformation of molecules by screening charges or forming specific ion pairs.[31] While less common for a small molecule like CTP compared to large peptides, it's a potential source of variability in high-resolution structural studies or assays highly sensitive to ionic conditions.[2][32]

For most molecular biology applications, the disodium salt form from a high-quality vendor is standard and reliable. However, if you are observing inexplicable variability in highly sensitive assays, considering the contribution of counter-ions and overall salt concentration is a valid advanced troubleshooting step.

References

  • Cytiva. (2023). Cytidine 5'-Triphosphate, Sodium (CTP)
  • Ferraro, P. (2012). Answer to "For how long CTP disodium salt is stable at -20°C?". ResearchGate. [Link]

  • Karpenko, I. A., et al. (2024). Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses. Analytical Chemistry. [Link]

  • Vaish, N., et al. (2024). Understanding the impact of in vitro transcription byproducts and contaminants. Frontiers in Bioengineering and Biotechnology. [Link]

  • Centre Technique du Papier. CHEMICAL ANALYSIS LABORATORY. [Link]

  • Neubauer, S., et al. (2015). Degradation of (A) ATP, (B) GTP, (C) UTP, and (D) CTP under the conditions of a boiling ethanol extraction. ResearchGate. [Link]

  • Jena Bioscience. CTP - Solid. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Zhang, T., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]

  • Karpenko, I. A., et al. (2024). Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses. PMC. [Link]

  • Aldevron. (2024). Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses. [Link]

  • Zhang, T., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. PMC. [Link]

  • Lynch, I., et al. (2023). A metal-dependent conformational change provides a structural basis for the inhibition of CTP synthase by gemcitabine-5′-triphosphate. PMC. [Link]

  • Smith, C. (2012). Peptide Synthesis: What Level of Purity Do You Need?. Biocompare. [Link]

  • Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]

  • Molecular Diagnostics, MB(ASCP). Assay Troubleshooting. [Link]

  • Impact Analytical. Purity Testing. [Link]

  • Noree, C., et al. (2010). Common regulatory control of CTP synthase enzyme activity and filament formation. PMC. [Link]

  • Hédoux, S., et al. (2019). CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode. ResearchGate. [Link]

  • Ma, Y., et al. (2014). Application of Reverse Transcription-PCR and Real-Time PCR in Nanotoxicity Research. Methods in Molecular Biology. [Link]

  • Oelkers, P., et al. (2001). Purification and kinetic characterization of CTP:phosphocholine cytidylyltransferase from Saccharomyces cerevisiae. PubMed. [Link]

  • Wahlgren, M., et al. (2005). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • QIAGEN. RT-PCR | Reverse transcription PCR. [Link]

  • Jaskiewicz, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. ResearchGate. [Link]

  • Wikipedia. Reverse transcription polymerase chain reaction. [Link]

  • Jaskiewicz, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. PMC. [Link]

  • BYJU'S. (2021). Difference between PCR, RT-PCR and qPCR. [Link]

  • Singh, R. & Rehman, Z. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

  • Acharya, P. (2025). Reverse Transcription PCR (RT-PCR): Principle, Enzymes, Types, Steps, Uses. Microbe Notes. [Link]

  • Geier, M. (2022). Answer to "How to avoid growth rate variability from batch-to-batch?". ResearchGate. [Link]

  • SLS. Cytidine 5-triphosphate disodium salt hydrate, >=90.0% (HPLC). [Link]

  • Vromman, F., et al. (2025). UCK2-dependent conversion of cytidine to CTP is required for CTP uptake by Chlamydia trachomatis. PMC. [Link]

  • Bassin, J. P., et al. (2012). Effect of different salt adaptation strategies on the microbial diversity, activity, and settling of nitrifying sludge in sequencing batch reactors. PubMed. [Link]

  • Ren, L., et al. (2020). Influence of Sodium Phosphate Salts with Different Chain Length on the Flotation Behavior of Magnesite and Dolomite. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC methods for determining purity of Cytidine-5'-triphosphoric acid disodium salt

An in-depth technical analysis and comparison of HPLC methodologies for the purity determination of Cytidine-5'-triphosphoric acid disodium salt (CTP disodium salt). The Analytical Challenge of CTP Disodium Salt Cytidine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison of HPLC methodologies for the purity determination of Cytidine-5'-triphosphoric acid disodium salt (CTP disodium salt).

The Analytical Challenge of CTP Disodium Salt

Cytidine-5'-triphosphoric acid disodium salt is a highly polar, polyanionic nucleotide critical to in vitro transcription (IVT) workflows, mRNA vaccine production, and CRISPR-Cas9 guide RNA synthesis. The purity of CTP directly dictates the yield and fidelity of RNA transcripts; impurities such as cytidine diphosphate (CDP), cytidine monophosphate (CMP), and deaminated byproducts (e.g., UTP) can cause premature chain termination or trigger unwanted immunogenic responses.

Analyzing CTP disodium salt presents three distinct mechanistic challenges:

  • Extreme Hydrophilicity: With a highly negative LogP, CTP exhibits virtually zero retention on standard reversed-phase (C18) stationary phases.

  • Metal Chelation: The triphosphate moiety acts as a strong chelating agent. When exposed to standard stainless-steel HPLC hardware, CTP adsorbs to iron and nickel oxide layers, resulting in severe peak tailing, poor recovery, and non-reproducible peak areas[1].

  • Isobaric and Structural Analogs: CTP must be baseline-separated from its hydrolysis products (CDP, CMP) and structurally similar pyrimidines, which share nearly identical UV absorbance profiles (λmax ≈ 271 nm, though 260 nm is universally adopted for nucleotide profiling)[2][3].

To overcome these barriers, analytical scientists must select an HPLC modality that manipulates the ionization state of the molecule or the surface chemistry of the column.

Logical Framework for Method Selection

The selection of an HPLC method for CTP depends entirely on the analytical goal: routine quality control (QC), high-resolution impurity profiling, or mass spectrometry (MS) compatibility.

G Start Select HPLC Method for CTP Disodium Salt Q1 Is MS compatibility required? Start->Q1 HILIC HILIC or Volatile IP-RP (Ammonium Acetate/TEAA) Q1->HILIC Yes Q2 Primary analytical goal? Q1->Q2 No AEX Anion-Exchange (AEX) (NaCl or TEAB gradient) Q2->AEX Mono/Di/Tri-phosphate Resolution IPRP IP-RP HPLC (TBA or TEA ion-pairing) Q2->IPRP Routine Purity & Stability QC

Caption: Logical decision tree for selecting the optimal HPLC modality for CTP analysis.

Comparison of HPLC Modalities

A. Ion-Pairing Reversed-Phase HPLC (IP-RP)

IP-RP is the industry workhorse for nucleotide analysis. It utilizes a standard C18 column but introduces an alkylamine ion-pairing agent—such as tetrabutylammonium (TBA) or triethylammonium acetate (TEAA)—into the mobile phase.

  • Mechanistic Rationale: The positively charged ammonium group binds to the negatively charged phosphates of CTP, while the hydrophobic alkyl tail interacts with the C18 stationary phase[4]. This effectively masks the polarity of CTP, allowing for gradient elution based on the number of phosphate groups (CMP elutes first, followed by CDP, then CTP).

B. Anion-Exchange Chromatography (AEX-HPLC)

AEX-HPLC exploits the intrinsic negative charges of the nucleotide. Using a stationary phase functionalized with quaternary ammonium groups (e.g., DNAPac PA200), analytes are retained via electrostatic interactions and eluted using an increasing salt gradient (typically NaCl or TEAB)[5][6].

  • Mechanistic Rationale: Because CTP has a higher net negative charge than CDP and CMP at pH 8.0, it binds more strongly to the resin. AEX provides the highest resolution for separating mono-, di-, and tri-phosphates, making it ideal for monitoring enzymatic synthesis or degradation.

C. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase.

  • Mechanistic Rationale: Analytes partition into a water-enriched layer immobilized on the stationary phase. HILIC is particularly advantageous because it can simultaneously separate the active CTP molecule from its disodium counterions in a single run, which is critical for full mass-balance QC of pharmaceutical salts[7].

Data Presentation: Modality Comparison

Table 1: Comparative Overview of HPLC Modalities for CTP Disodium Salt

ParameterIP-RP HPLC (TBA Method)AEX-HPLC (NaCl Gradient)HILIC (Zwitterionic)
Primary Mechanism Hydrophobic interaction via ion-pairingElectrostatic interactionAqueous layer partitioning
Typical Column C18 (e.g., Waters XBridge, 5 µm)Strong Anion Exchange (e.g., DNAPac)Zwitterionic (e.g., SeQuant ZIC-pHILIC)
Mobile Phase Phosphate buffer + TBA / MethanolTris-HCl buffer / NaCl gradientAmmonium acetate / Acetonitrile
MS Compatibility No (TBA suppresses ionization)No (High NaCl is non-volatile)Yes (Volatile buffers used)
Resolution (CMP/CDP/CTP) ExcellentSuperiorModerate

Table 2: Typical Relative Retention Times (RRT) vs. CTP (Note: Values are representative benchmarks based on standard gradient profiles[4][8])

AnalyteSpeciesRRT (IP-RP HPLC)RRT (AEX-HPLC)
CMP Monophosphate~0.35~0.20
CDP Diphosphate~0.65~0.55
CTP Triphosphate1.001.00

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis to confirm that metal-adsorption or column degradation is not compromising the data.

Protocol 1: IP-RP HPLC for Routine Purity and Stability QC

This method utilizes Tetrabutylammonium (TBA) to achieve baseline separation of CTP from its hydrolysis products[4].

Step 1: System Preparation & Passivation

  • Action: Ensure the HPLC system utilizes PEEK tubing or passivated hardware (e.g., Hybrid Surface Technology)[1]. If using stainless steel, flush the system with 0.1 M EDTA for 2 hours prior to column installation.

  • Causality: CTP will irreversibly bind to active iron sites on the hardware, causing peak tailing and artificially low purity calculations.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1 M Potassium dihydrogen phosphate (KH₂PO₄), pH adjusted to 6.0, containing 4 mM Tetrabutylammonium hydrogen sulfate (TBAHS).

  • Mobile Phase B: Mobile Phase A containing 20% Methanol (v/v).

  • Causality: A pH of 6.0 ensures the triphosphate moiety is fully ionized for consistent ion-pairing, while minimizing base-catalyzed hydrolysis of the nucleotide. Methanol is preferred over Acetonitrile to prevent precipitation of the phosphate buffer.

Step 3: Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm[2].

  • Gradient: 0-5 min (0% B), 5-15 min (0% to 50% B), 15-20 min (50% to 100% B), 20-25 min (100% B).

Step 4: Self-Validation (System Suitability)

  • Inject a resolution standard containing 10 µg/mL each of CMP, CDP, and CTP.

  • Acceptance Criteria: The resolution ( Rs​ ) between CDP and CTP must be ≥1.5 . The tailing factor for the CTP peak must be ≤1.5 . If tailing occurs, system passivation has failed.

Protocol 2: AEX-HPLC for High-Resolution Impurity Profiling

This method is optimized for separating complex mixtures of mono-, di-, and tri-phosphates, often required when analyzing CTP synthesized via enzymatic cascades[5][6].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 25 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 25 mM Tris-HCl, 1.0 M NaCl, pH 8.0.

  • Causality: Tris-HCl provides robust buffering at pH 8.0, where CTP carries a net charge of approximately -4. The high concentration of NaCl in Phase B acts as a competitive displacer to elute the strongly bound nucleotides.

Step 2: Chromatographic Conditions

  • Column: DNAPac PA200 (4 x 250 mm) or equivalent strong anion exchanger[5].

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 260 nm.

  • Gradient: 0-2 min (5% B), 2-15 min (5% to 60% B), 15-18 min (60% to 100% B).

Step 3: Self-Validation (System Suitability)

  • Inject the sample matrix.

  • Acceptance Criteria: Baseline separation must be observed. Because AEX is highly sensitive to pH shifts, verify that the retention time of CTP does not drift by more than ±2.0% across 5 replicate injections.

Degradation Pathways and Impurity Tracking

Understanding the degradation of CTP is essential for interpreting the chromatograms. The primary degradation route is the sequential hydrolysis of the phosphate chain, followed by potential deamination of the cytosine ring to form uridine derivatives.

Degradation CTP CTP Disodium Salt (Active API) CDP CDP (Hydrolysis Product) CTP->CDP Loss of Pi Uridine UTP / Uridine (Deamination) CTP->Uridine Deamination CMP CMP (Further Hydrolysis) CDP->CMP Loss of Pi

Caption: Primary degradation pathways of CTP disodium salt into related nucleotide impurities.

During forced degradation studies (e.g., thermal or acidic stress), the emergence of the CDP and CMP peaks will directly correlate with the loss of the CTP main peak area. By utilizing the IP-RP or AEX methodologies outlined above, analysts can achieve precise, reproducible mass balance and ensure the highest quality of CTP disodium salt for downstream therapeutic applications.

References

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Source: Waters Corporation URL:[Link]

  • Cytidine Impurities and Related Compound Source: Veeprho URL:[Link]

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC Source: Longdom Publishing URL:[Link]

  • Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP) Source: ResearchGate URL:[Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects Source: LCGC International URL:[Link]

Sources

Comparative

A Comparative Guide to 1H and 31P NMR Spectral Analysis of CTP Disodium Salt

This guide provides an in-depth comparative analysis of ¹H (Proton) and ³¹P (Phosphorus) Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Cytidine 5'-triphosphate (CTP) disodium salt. Designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of ¹H (Proton) and ³¹P (Phosphorus) Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Cytidine 5'-triphosphate (CTP) disodium salt. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and data interpretation of both techniques, offering field-proven insights to ensure structural integrity, purity, and stability assessment of this critical nucleotide.

Introduction: The Analytical Imperative for CTP

Cytidine 5'-triphosphate (CTP) is a pivotal pyrimidine nucleotide involved in numerous biochemical processes, including RNA synthesis, phospholipid biosynthesis, and protein glycosylation.[1][2] Its function as a high-energy molecule and a coenzyme makes its purity and structural integrity paramount for reliable experimental outcomes in research and for safety and efficacy in therapeutic applications.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method for pharmaceutical analysis, recognized for its ability to provide unambiguous structural information and its inherent quantitative nature.[4][5] Unlike chromatographic methods, which often require reference standards for each impurity, quantitative NMR (qNMR) can determine the potency of a substance by relating the signal integral of the analyte to that of a certified internal standard.[6][7] This guide will explore the distinct and complementary roles of ¹H and ³¹P NMR in providing a comprehensive analytical profile of CTP disodium salt.

Part I: ¹H NMR Spectral Analysis for Structural Confirmation and Purity

Proton NMR is the cornerstone technique for elucidating the chemical structure of organic molecules. By probing the hydrogen atoms within a molecule, it provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance through signal integration.

Causality in Experimental Design for ¹H NMR

The primary goal of the ¹H NMR experiment for CTP is to confirm the identity of the molecule by assigning signals to the cytosine base and ribose sugar moieties and to quantify the analyte against a known standard.

  • Solvent Selection (D₂O): Deuterium oxide (D₂O) is the solvent of choice for nucleotides.[5] This is because the protons of water (H₂O) would produce an overwhelmingly large signal, obscuring the analyte signals. Furthermore, D₂O exchanges with the labile N-H protons on the cytosine base, simplifying the spectrum by removing their signals.

  • Internal Standard for qNMR: For accurate quantification, a certified internal standard is essential. The ideal standard must be soluble in D₂O, chemically inert, and have a simple spectrum (preferably a single peak) that does not overlap with any CTP signals.[4] Dimethyl sulfone (DMSO₂) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) are common choices.

  • Relaxation Delay (D1): To ensure accurate quantification, all protons must fully relax back to their equilibrium state between successive pulses.[8] Nucleotide protons can have varying relaxation times. Therefore, a sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time) is critical to ensure that the signal integrals are directly proportional to the number of nuclei.

Experimental Protocol: ¹H qNMR of CTP Disodium Salt
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of CTP disodium salt and 5 mg of a certified internal standard (e.g., dimethyl sulfone) into a clean vial.

    • Dissolve the mixture in 0.75 mL of D₂O (99.9% D).

    • Vortex the solution until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Temperature: Set the probe temperature to 298 K (25 °C) for consistency.

    • Pulse Program: Use a standard 90° pulse experiment.

    • Relaxation Delay (D1): Set to 30 seconds to ensure full relaxation for all protons.

    • Acquisition Time (AQ): At least 3 seconds.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the internal standard peak to its known chemical shift (e.g., DMSO₂ at ~3.1 ppm in D₂O).

    • Carefully integrate the well-resolved signals of both CTP and the internal standard.

Data Interpretation: Unveiling the CTP Structure

The ¹H NMR spectrum of CTP provides distinct signals for the ribose and cytosine protons. The assignments are based on their chemical shifts, multiplicities (splitting patterns), and coupling constants.

Table 1: Typical ¹H NMR Spectral Data for CTP Disodium Salt in D₂O

Proton AssignmentTypical Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H6 (Cytosine)~7.9DoubletJ = 7.6
H5 (Cytosine)~6.1DoubletJ = 7.6
H1' (Ribose)~5.9DoubletJ = 4.0
H2' (Ribose)~4.3TripletJ ≈ 4.5
H3' (Ribose)~4.2TripletJ ≈ 4.5
H4' (Ribose)~4.1Multiplet-
H5', H5'' (Ribose)~4.1Multiplet-

Note: Chemical shifts can vary slightly depending on pH, temperature, and concentration.[9]

Purity Calculation (qNMR): The purity (Purityₐ) of the analyte (CTP) is calculated using the following equation:

Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (Wₛ / Wₐ) * Purityₛ

Where:

  • I: Integral of the NMR signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • W: Weight

  • Purityₛ: Purity of the internal standard

  • Subscripts 'a' and 's' refer to the analyte and standard, respectively.[4]

Part II: ³¹P NMR Spectral Analysis for Phosphate Backbone Integrity

While ¹H NMR confirms the organic framework, ³¹P NMR provides a direct and unambiguous window into the state of the triphosphate chain. This is crucial as hydrolysis of the phosphoanhydride bonds is a primary degradation pathway for CTP, yielding Cytidine 5'-diphosphate (CDP), Cytidine 5'-monophosphate (CMP), and inorganic phosphate (Pi).

Causality in Experimental Design for ³¹P NMR

The unique properties of the ³¹P nucleus make it highly suitable for this analysis.

  • High Natural Abundance: The ³¹P isotope has 100% natural abundance and a high gyromagnetic ratio, resulting in excellent NMR sensitivity.[10]

  • Wide Chemical Shift Range: The chemical shifts of phosphorus are highly sensitive to the local electronic environment, providing excellent signal dispersion between different phosphate species (e.g., CTP, CDP, CMP).[11]

  • Simplicity: The spectra are often simple, with fewer signals than a typical ¹H spectrum, minimizing overlap and simplifying analysis.[10]

  • Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, broadband proton decoupling is applied. This collapses the H-P couplings, resulting in sharp singlets (or multiplets due solely to P-P coupling).

Workflow start Analytical Goal: Complete CTP Characterization h1_nmr ¹H NMR Analysis start->h1_nmr p31_nmr ³¹P NMR Analysis start->p31_nmr h1_info Provides: - Structural Confirmation - Ribose/Base Integrity - Absolute Purity (qNMR) - General Organic Impurities h1_nmr->h1_info p31_info Provides: - Phosphate Chain Integrity - Hydrolysis Products (CDP, CMP) - Relative Phosphate Purity p31_nmr->p31_info conclusion Comprehensive Quality Assessment h1_info->conclusion p31_info->conclusion

Caption: Complementary workflow for the complete NMR analysis of CTP disodium salt.

Table 3: Comparison of ¹H NMR and ³¹P NMR for CTP Disodium Salt Analysis

Feature¹H NMR Spectroscopy³¹P NMR Spectroscopy
Primary Information Overall molecular structure (ribose and base). [12]Integrity of the triphosphate chain. [13]
Impurity Detection Broadly sensitive to any proton-containing impurities.Highly specific for phosphorus-containing impurities (CDP, CMP, Pi).
Quantitative Capability Excellent for absolute purity (assay) determination using an internal standard (qNMR). [14]Excellent for determining the relative purity of phosphate-containing species.
Spectral Complexity More complex, with potential for signal overlap in the ribose region.Very simple and clean, with excellent signal dispersion. [10]
Sensitivity High, due to the high gyromagnetic ratio of the proton.Good, due to 100% natural abundance of ³¹P.
Key Application Identity confirmation, absolute quantification, detection of organic impurities.Stability studies, enzymatic assays, detection of hydrolysis/degradation.

Conclusion

For the comprehensive quality control of CTP disodium salt, ¹H and ³¹P NMR spectroscopy are not competing techniques but rather essential, complementary partners. ¹H NMR serves as the definitive tool for structural identity and the determination of absolute purity against a certified standard. It provides the assurance that the core molecular framework is correct and quantifies its presence.

Concurrently, ³¹P NMR offers an unparalleled, direct view of the energetically critical triphosphate backbone. Its simplicity and specificity make it the superior method for assessing stability and detecting degradation into diphosphate, monophosphate, or inorganic phosphate forms. Employing both techniques provides a self-validating analytical system, ensuring that the CTP disodium salt used in critical research and development applications is of the highest identity, purity, and integrity.

References

  • U.S. Pharmacopeia. (n.d.). Quantitative NMR (q-NMR). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 189, 113429. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. [Link]

  • eLS. (2001). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. [Link]

  • iChemical. (n.d.). Cytidine-5'-triphosphate disodium salt(CTP.Na2). [Link]

  • Jena Bioscience. (n.d.). Nucleotides for Structure Determination by NMR. [Link]

  • PubChem. (n.d.). 5'-Ctp. [Link]

  • Bruker. (n.d.). NMR Spectroscopy in Protein and Nucleic Acid Research. [Link]

  • Novak, P., et al. (2015). Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy. Chemical Research in Toxicology, 28(2), 159-176. [Link]

  • Zhang, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(1), 345. [Link]

  • SLS. (n.d.). Cytidine 5-triphosphate disodium salt. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

  • PubChem. (n.d.). Cytidine triphosphate disodium salt. [Link]

  • Chem-Impex International. (n.d.). Cytidine-5'-triphosphate disodium salt. [Link]

  • Guo, Z., et al. (1998). One- and two-dimensional 31P NMR characterization of pure phosphate chelates in cytidine-5′-di- and -tri-phosphatoplatinum(II) complexes. Dalton Transactions, (15), 2531-2536. [Link]

  • Ilm-NMR. (2023). Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts. [Link]

  • Ahmed, F., et al. (2018). Phosphorus-31 nuclear magnetic resonance (31P NMR) for quantitative measurements of phospholipids derived from natural products: Effect of analysis conditions. Food Chemistry, 240, 239-247. [Link]

  • Cmoch, P., et al. (2019). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 24(19), 3532. [Link]

Sources

Validation

Comprehensive Validation Guide: UV Absorbance Ratios vs. HPLC for CTP Disodium Salt Concentration

Cytidine-5'-triphosphate (CTP) disodium salt is a critical raw material in molecular biology, serving as an essential building block for in vitro transcription (IVT), RNA amplification, and lipid biosynthesis[1]. For dru...

Author: BenchChem Technical Support Team. Date: March 2026

Cytidine-5'-triphosphate (CTP) disodium salt is a critical raw material in molecular biology, serving as an essential building block for in vitro transcription (IVT), RNA amplification, and lipid biosynthesis[1]. For drug development professionals and researchers synthesizing mRNA therapeutics, the precise validation of CTP concentration and purity is non-negotiable.

This guide objectively compares UV spectrophotometry against High-Performance Liquid Chromatography (HPLC) for CTP validation. By understanding the mechanistic principles behind CTP's unique UV absorbance ratios, laboratories can establish self-validating workflows that prevent downstream failures in enzymatic reactions.

The Physics of CTP UV Absorbance: Mechanistic Insights

The foundation of UV-based nucleotide validation lies in the electron transitions of the conjugated pyrimidine ring. While nucleic acid concentrations are universally standardized to an absorbance of 260 nm, free cytosine and its derivatives (like CMP and CTP) exhibit a maximum absorption ( λmax​ ) shifted into the deep UV range at approximately 271 nm at neutral pH[2].

Because of this structural distinctiveness, measuring the absorbance of CTP at a single wavelength (e.g., 260 nm) is insufficient for pure stock validation. A self-validating system must evaluate the A250/A260 and A280/A260 ratios. These ratios act as a spectroscopic fingerprint. For GMP-grade CTP disodium salt, the standard A250/A260 ratio is 0.84 ± 0.02 , and the A280/A260 ratio is 0.97 ± 0.02 [1].

If the A280/A260 ratio drops significantly below 0.97, it mechanistically indicates cross-contamination with other nucleotides (such as ATP, which has an A280/A260 ratio of ~0.15). Conversely, an elevated A280/A260 ratio (>1.05) flags potential protein contamination from the manufacturing process.

Quantitative Comparison: UV Ratios of Standard NTPs

To illustrate the diagnostic power of these ratios, Table 1 compares the standard UV absorbance profiles of the four primary ribonucleotides at pH 7.0.

Table 1: Spectrophotometric Fingerprints of Ribonucleoside Triphosphates

Nucleotide λmax​ (nm)A250/A260 RatioA280/A260 RatioDiagnostic Utility
CTP 271 ± 2 0.84 ± 0.02 0.97 ± 0.02 High A280/A260 confirms pyrimidine identity
ATP 259~ 0.80~ 0.15Low A280/A260 easily distinguishes from CTP
GTP 253~ 1.15~ 0.66High A250/A260 indicates purine structure
UTP 262~ 0.75~ 0.38Moderate ratios differentiate from CTP

Methodological Comparison: UV Spectrophotometry vs. HPLC

While UV spectrophotometry is rapid, it measures total absorbing species. If a CTP sample has degraded into Cytidine-5'-diphosphate (CDP) or Cytidine-5'-monophosphate (CMP), the UV ratios will remain largely unchanged because the pyrimidine ring remains intact. Therefore, UV must be paired with HPLC to achieve >99% purity validation[3].

Table 2: Objective Comparison of CTP Validation Methodologies

FeatureUV SpectrophotometryHPLC (Anion-Exchange / C18)
Primary Output Total nucleotide concentration & identityTriphosphate purity & degradation profiling
Specificity Low (Cannot distinguish CTP from CDP/CMP)High (Separates molecules by charge/polarity)
Speed < 5 minutes30–60 minutes per run
Causality of Detection π→π∗ electron transitions in the ringDifferential partitioning in the mobile/stationary phase
Best Use Case Routine stock dilution checksGMP batch release and stability testing

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with internal feedback loops. If Step 4 in the UV protocol fails, the concentration calculation in Step 5 is automatically invalidated, forcing the user to repurify the sample or proceed to HPLC.

Protocol A: UV Spectrophotometric Validation
  • Blank Preparation: Zero the spectrophotometer using the exact buffer the CTP disodium salt is dissolved in (e.g., 10 mM Tris-HCl, pH 7.5). Causality: Buffer salts and pH variations alter the ionization state of the pyrimidine ring, which can artificially shift the λmax​ and skew the baseline.

  • Sample Dilution: Dilute the CTP stock solution with the blanking buffer until the expected absorbance at 260 nm falls between 0.1 and 1.0 AU. Causality: This ensures the measurement strictly adheres to the linear dynamic range of the Beer-Lambert Law.

  • Multi-Wavelength Measurement: Record the absorbance at 250 nm, 260 nm, 271 nm, and 280 nm.

  • Internal Validation (The Logic Gate): Calculate the A250/A260 and A280/A260 ratios.

    • Condition: If A280/A260 = 0.97 ± 0.02, STOP . The sample is contaminated.

  • Concentration Calculation: If ratios are validated, calculate the molarity using the absorbance at 271 nm and CTP's molar extinction coefficient ( ϵ271​≈9,000M−1cm−1 )[4].

Protocol B: HPLC Purity Analysis
  • Column Selection: Equip the system with an anion-exchange column (e.g., WAX-1). Causality: Anion-exchange chromatography separates molecules based on negative charge. CTP (-4 charge) will elute later than CDP (-3) and CMP (-2), allowing for precise quantification of hydrolysis products.

  • Mobile Phase Setup: Establish a gradient using a low-concentration acid buffer (e.g., 0.1% formic acid) and acetonitrile.

  • Calibration: Inject analytical standards of pure CTP, CDP, and CMP to generate a standard curve.

  • Execution: Inject the validated CTP sample from Protocol A at a flow rate of 1.0 mL/min. Monitor the eluate using a UV detector set to 271 nm.

  • Integration: Calculate the area under the curve (AUC) for the CTP peak relative to total peak area to confirm 96% purity[1].

CTP_Validation A CTP Disodium Salt Stock Solution B UV Spectrophotometry (A250, A260, A280) A->B Initial Screen C HPLC Analysis (Anion-Exchange/C18) B->C Purity & Identity F Reject / Repurify B->F Ratios Out of Spec D Functional Assay (In Vitro Transcription) C->D Biological Activity C->F High CDP/CMP E Validated CTP (>99% Pure) D->E Pass

Workflow for validating CTP disodium salt concentration and purity.

Application Context: CTP in the Kennedy Pathway

Beyond its role in RNA synthesis, highly pure CTP is critical for in vitro metabolic assays, particularly those studying the CDP-choline (Kennedy) pathway. In this pathway, the enzyme CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the rate-limiting condensation of CTP and phosphocholine to form CDP-choline (citicoline) and pyrophosphate[5].

Using CTP stocks with inaccurate concentrations or high CDP contamination will competitively inhibit CCT, drastically altering the thermodynamic parameters and apparent inhibition constants ( Ki​ ) during isothermal titration calorimetry (ITC) or functional assays[5]. Validating the CTP stock via the orthogonal UV-to-HPLC pipeline ensures that any observed enzyme kinetics are genuine biological phenomena, not artifacts of degraded reagents.

CDP_Choline A Choline B Phosphocholine A->B Choline Kinase C CDP-Choline (Citicoline) B->C CCT Enzyme D Phosphatidylcholine (Cell Membrane) C->D Cholinephosphotransferase E CTP Disodium Salt E->C Donates CMP

CTP's role as a cytidine donor in the CDP-Choline (Kennedy) metabolic pathway.

References

  • Evolutionary and mechanistic insights into substrate and product accommodation of CTP:phosphocholine cytidylyltransferase from Plasmodium falciparum. Biostruct.org. Available at:[Link]

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. NIH.gov. Available at:[Link]

  • CTP, GMP Grade (Cat. No.:GMP-S025A). Novoprotein. Available at:[Link]

  • Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies. NIH.gov. Available at:[Link]

Sources

Comparative

Analytical Mastery: Verifying Sodium Ion Stoichiometry in CTP Salts via Flame Photometry

In modern biomanufacturing, particularly in the synthesis of mRNA therapeutics and vaccines, the quality of raw materials dictates the success of in vitro transcription (IVT) reactions. Cytidine triphosphate (CTP) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

In modern biomanufacturing, particularly in the synthesis of mRNA therapeutics and vaccines, the quality of raw materials dictates the success of in vitro transcription (IVT) reactions. Cytidine triphosphate (CTP) is a critical nucleotide building block[1]. Commercially, CTP is supplied as a sodium salt (typically disodium or trisodium).

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a seemingly trivial oversight: the exact stoichiometry of the sodium ion. Excess sodium alters the ionic strength of the reaction buffer, which can inhibit T7 RNA polymerase and perturb the secondary structure of the nascent mRNA transcript. Therefore, verifying the exact mass percentage of Na⁺ in CTP salts is a mandatory, high-stakes quality control (QC) step.

While laboratories have access to an array of elemental analysis techniques, Flame Photometry (Flame Emission Spectroscopy) remains a gold-standard, reference method for alkali metals[2]. This guide objectively compares flame photometry against alternative methodologies and provides a self-validating experimental protocol for the precise determination of sodium in CTP salts.

Comparative Landscape: Selecting the Right Analytical Tool

When quantifying sodium, the analytical objective dictates the instrument. We are not looking for trace heavy metal impurities (where ICP-MS shines); we are verifying a bulk stoichiometric component (Na⁺ constitutes ~8.8% to ~12.8% of the CTP salt by mass).

Analytical MethodPrinciplePrecision for Bulk Na⁺Matrix ToleranceCapital CostVerdict for CTP Salts
Flame Photometry Thermal excitation & emissionExcellent (1-2% RSD)High (with dilution)LowOptimal for bulk stoichiometry
ICP-OES Argon plasma excitationGood, but prone to ionization interferenceModerateHighOverkill; better for trace impurities
Ion Chromatography (IC) Ion exchange separationHighLow (Triphosphate fouling)MediumRequires complex sample prep

The Causality of Choice: Why choose Flame Photometry over the more advanced ICP-OES? ICP-OES utilizes a high-energy argon plasma (up to 10,000°C), which is excellent for refractory elements but can lead to severe ionization suppression and complex background emissions when analyzing high concentrations of easily ionized elements like sodium. Conversely, Flame Photometry relies on a low-temperature flame (~1700°C) which specifically provides just enough energy to excite alkali metals without causing over-ionization or spectral crowding[3].

Mechanistic Principles of Flame Photometry

Flame photometry is a highly empirical emission technique[3]. When the aqueous CTP sodium salt is nebulized into the spray chamber, it forms a fine aerosol. The flame desolvates the droplets, leaving solid nanoparticles that are subsequently vaporized and atomized. The thermal energy of the flame excites the valence electrons of the ground-state sodium atoms.

As these electrons relax back to their ground state, they emit photons at a characteristic resonant spectral doublet of 589.0 nm and 589.6 nm[4]. The intensity of this emitted light, isolated by an optical filter and measured by a photodiode, is directly proportional to the Na⁺ concentration within the linear dynamic range[5].

FlamePhotometry S1 1. Aqueous CTP Salt Dissolution S2 2. Matrix Matching & Dilution (1-10 ppm) S1->S2 S3 3. Aerosolization via Nebulizer S2->S3 S4 4. Thermal Desolvation & Atomization (~1700°C) S3->S4 S5 5. Na+ Excitation & Emission (589 nm) S4->S5 S6 6. Optical Filtration & Photodiode Detection S5->S6 S7 7. Quantitative Stoichiometric Output S6->S7

Fig 1. Mechanistic workflow of Flame Photometry for CTP sodium salt analysis.

Self-Validating Experimental Protocol

Because flame photometry is an empirical rather than an absolute method, it is highly susceptible to environmental variables (gas flow rates, aspiration rates, and matrix viscosity)[3]. Therefore, the protocol must be designed as a self-validating system, utilizing continuous quality control (QC) checks to ensure trustworthiness.

Objective: Determine the exact mass percentage of Na⁺ in a CTP salt batch to verify if it is a disodium or trisodium salt.

Step 1: Linear Range Dilution
  • Action: Dissolve an accurately weighed portion of the CTP salt in deionized water (18.2 MΩ·cm) and perform serial dilutions to reach a target Na⁺ concentration of 2 to 10 ppm.

  • Causality: At concentrations above 15-20 ppm, an excess of ground-state sodium atoms in the cooler outer edges of the flame will absorb the 589 nm photons emitted from the hot center. This phenomenon, known as self-absorption, causes the calibration curve to flatten and lose linearity[4]. Operating strictly within the 1-10 ppm range prevents this optical interference.

Step 2: Standard Curve Preparation
  • Action: Prepare a blank (DI water) and standard solutions of 2, 4, 6, 8, and 10 ppm Na⁺ using a NIST-traceable standard.

  • Causality: To account for the viscosity of the triphosphate matrix, standard addition or matrix-matching is generally recommended. However, because the CTP concentration in the final 10 ppm Na dilution is extremely low (<100 ppm total CTP), matrix-induced aspiration rate changes are negligible, allowing for the use of simple aqueous standards.

Step 3: Instrument Optimization & Thermal Equilibrium
  • Action: Ignite the flame (air/natural gas or air/propane) and aspirate DI water for a minimum of 15 minutes.

  • Causality: The burner head and spray chamber must reach thermal equilibrium to ensure a constant droplet desolvation rate[3]. Once stable, aspirate the blank to zero the instrument, then aspirate the 10 ppm standard to set the emission readout to 100%.

Step 4: Measurement & The Self-Validation Loop
  • Action: Read the emission of the 2-8 ppm standards to generate a linear regression curve. Read the unknown CTP sample. Crucial Step: Immediately re-read the 6 ppm standard.

  • Causality: Flame photometers are prone to baseline drift due to minor fluctuations in gas pressure or ambient temperature. If the 6 ppm QC standard deviates by >2% from its initial reading, the system is invalidated, and recalibration is required[3]. This closed-loop check guarantees data integrity.

Data Interpretation & Stoichiometric Verification

Calculate the Na⁺ concentration (in ppm) of the diluted sample using the linear regression equation. Multiply by the dilution factor to find the total mass of Na⁺ in the original weighed CTP powder.

  • Disodium CTP (C₉H₁₄N₃Na₂O₁₄P₃): Theoretical Na mass % ≈ 8.8%

  • Trisodium CTP (C₉H₁₃N₃Na₃O₁₄P₃): Theoretical Na mass % ≈ 12.8%

By comparing the experimental mass percentage to these theoretical benchmarks, researchers can confidently verify the stoichiometry of the raw material, ensuring precise control over the ionic strength of downstream enzymatic reactions.

References
  • flame photometry - World Journal of Pharmaceutical Science and Research World Journal of Pharmaceutical Science and Research [Link]

  • Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion‐selective electrode (ISE) and colorimetric enzymatic National Institutes of Health (NIH) [Link]

  • 3500-Na SODIUM: Flame Emission Photometric Method Regulations.gov (U.S. EPA) [Link]

  • EXPERIMENT 4 Determination of Sodium by Flame Atomic-Emission Spectroscopy University of Babylon [Link]

  • Single-Cell Analysis by Inductively Coupled Plasma–Time-of-Flight Mass Spectrometry to Quantify Algal Cell Interaction with Nanoparticles by Their Elemental Fingerprint Spectroscopy Online[Link]

Sources

Validation

Comparative stability analysis of lyophilized vs. dissolved CTP disodium salt

Comparative Stability Analysis of Lyophilized vs. Dissolved CTP Disodium Salt: A Technical Guide for RNA Synthesis and Drug Development Cytidine 5'-triphosphate (CTP) disodium salt is a fundamental pyrimidine nucleoside...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Analysis of Lyophilized vs. Dissolved CTP Disodium Salt: A Technical Guide for RNA Synthesis and Drug Development

Cytidine 5'-triphosphate (CTP) disodium salt is a fundamental pyrimidine nucleoside triphosphate. It serves as an indispensable substrate in in vitro transcription (IVT) for mRNA vaccine manufacturing, a precursor in phosphatidylcholine biosynthesis, and a signaling molecule in P2X purinergic receptor assays. However, as a highly energetic molecule containing labile phosphoanhydride bonds, CTP is inherently unstable.

For researchers and drug development professionals, understanding the thermodynamic and kinetic differences between the lyophilized solid state and the dissolved aqueous state is critical for ensuring experimental reproducibility and maximizing reagent shelf-life.

Mechanistic Causality of CTP Degradation

To understand how to store CTP, we must first understand why it degrades. The instability of CTP is primarily driven by the spontaneous hydrolysis of its phosphoanhydride bonds[1]. The terminal ( γ ) and middle ( β ) phosphorus atoms are highly electrophilic. In an aqueous environment, water molecules act as nucleophiles, attacking these phosphorus centers.

This nucleophilic attack cleaves the chain, sequentially degrading CTP into Cytidine 5'-diphosphate (CDP) and Cytidine 5'-monophosphate (CMP), releasing inorganic phosphate (Pi) and pyrophosphate (PPi). Because enzymes like RNA polymerases require the intact triphosphate for incorporation and energy driving, the accumulation of CDP and CMP acts as a competitive inhibitor in enzymatic assays, rapidly poisoning IVT reactions.

G CTP CTP Disodium Salt (Active Substrate) CDP CDP + Pi (Inhibitory Byproduct) CTP->CDP Hydrolysis (H2O) Nucleophilic Attack CMP CMP + PPi (Terminal Degradation) CDP->CMP Hydrolysis (H2O) Nucleophilic Attack

Mechanistic pathway of CTP hydrolysis in aqueous environments.

Comparative Stability: Solid State vs. Aqueous Solution

The physical state of CTP dictates its degradation kinetics. By comparing the lyophilized powder to the reconstituted solution, we can establish strict operational boundaries.

Lyophilized CTP (Solid State)

In its lyophilized, disodium salt form, CTP is highly stable. The removal of the primary nucleophile (water) kinetically freezes the hydrolysis pathway. When stored at -20°C under desiccating conditions, lyophilized CTP maintains >98% purity for 12 to 24 months. However, the disodium salt is profoundly hygroscopic . If the lyophilized powder is exposed to ambient humidity, it will rapidly absorb moisture from the air, creating micro-aqueous environments within the crystal lattice that initiate localized hydrolysis.

Dissolved CTP (Aqueous Solution)

Once reconstituted in water or buffer, the stability of CTP drops precipitously. The rate of hydrolysis in solution is governed by two main factors:

  • pH Dependence: The protonation state of the phosphate groups alters their susceptibility to nucleophilic attack. Patent literature and stability studies demonstrate that aqueous nucleoside triphosphates exhibit optimal stability at a slightly alkaline pH of 8.0 to 10.0[2]. At physiological pH (7.0) or in unbuffered water (which is often acidic, pH ~5.5-6.5 due to dissolved CO2), degradation accelerates.

  • Thermal & Shear Stress: Elevated temperatures exponentially increase the kinetic energy of the system, accelerating hydrolysis[3]. Furthermore, the physical shear forces and localized concentration spikes that occur during freeze-thaw cycles physically stress the phosphoanhydride bonds, leading to rapid degradation.

Quantitative Stability Matrix

The following table summarizes the operational stability of CTP disodium salt across different states and conditions.

ParameterLyophilized Powder (Desiccated)Aqueous Solution (pH 8.0 - 8.5)Aqueous Solution (pH < 7.0)
Optimal Storage Temp -20°C-20°C to -80°CN/A (Avoid)
Shelf-Life (-20°C) 12 - 24 months6 - 12 months< 1 month
Stability at 4°C > 1 month1 - 2 weeks< 24 hours
Stability at 25°C Days (if kept strictly dry)< 48 hours< 12 hours
Freeze-Thaw Tolerance N/ALow (Max 3-5 cycles)Very Low (Max 1 cycle)

Experimental Workflow: Validating CTP Stability

To ensure scientific integrity, researchers must not blindly trust the assumed stability of their reagents. A self-validating system using Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the gold standard for quantifying CTP degradation.

Because nucleotides are highly polar, standard reversed-phase chromatography fails to retain them. By introducing an ion-pairing agent like Triethylammonium acetate (TEAA), the positively charged triethylammonium ions pair with the negatively charged phosphates, allowing separation based on the number of phosphate groups.

Workflow Prep 1. Sample Preparation (Buffer & Aliquot) Stress 2. Environmental Stress (Temp / pH / Freeze-Thaw) Prep->Stress Quench 3. Reaction Quenching (EDTA + Flash Freeze) Stress->Quench HPLC 4. IP-RP-HPLC Analysis (TEAA Ion-Pairing) Quench->HPLC Quant 5. Peak Integration (CTP vs CDP/CMP Ratio) HPLC->Quant

Experimental workflow for the empirical validation of CTP stability.

Step-by-Step IP-RP-HPLC Methodology
  • Sample Preparation: Dissolve 10 mg of lyophilized CTP disodium salt in 1 mL of 100 mM Tris-HCl (pH 8.5). Immediately divide into 50 µL aliquots to prevent freeze-thaw artifacts during the study.

  • Stress Induction: Incubate the aliquots at targeted stress conditions (e.g., 37°C for 0h, 4h, 24h, and 72h).

  • Quenching: Halt the hydrolysis reaction at the exact timepoint by adding EDTA to a final concentration of 10 mM. EDTA chelates trace divalent cations (like Mg2+) that act as Lewis acids and catalyze phosphate hydrolysis. Immediately flash-freeze the sample in liquid nitrogen.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase column (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 100 mM TEAA in LC-MS grade water (pH 7.0).

    • Mobile Phase B: 100 mM TEAA in 30% Acetonitrile.

    • Gradient: Run a linear gradient from 0% to 15% Mobile Phase B over 20 minutes.

  • Detection & Causality Analysis: Monitor UV absorbance at 271 nm. Because CTP has three phosphate groups, it forms the strongest ion-pair complexes and elutes last. CMP elutes first, followed by CDP. A reduction in the CTP peak area with a stoichiometric increase in the CDP/CMP peaks definitively quantifies the rate of hydrolysis.

Best Practices for Formulation and Storage

Based on the thermodynamic profiles of nucleotide degradation, adhere to the following protocols to maximize the lifespan of CTP disodium salt:

  • Buffer Selection over Pure Water: Never reconstitute lyophilized CTP in unbuffered molecular biology-grade water. Always use a weakly alkaline buffer, such as 100 mM Tris-HCl at pH 8.0–8.5[2].

  • Avoid Divalent Cations During Storage: Do not include Mg2+ or Mn2+ in the storage buffer. While these are required for RNA polymerase activity during the actual assay, storing CTP with these cations lowers the activation energy for hydrolysis, drastically reducing shelf-life. Add them only at the time of the reaction.

  • Strict Aliquoting: Upon reconstitution, immediately divide the stock solution into single-use aliquots. Discard any unused thawed solution rather than returning it to the -20°C freezer.

  • Desiccation Maintenance: If you must store an opened vial of lyophilized powder, purge the headspace with inert argon or nitrogen gas to displace ambient moisture, seal tightly with Parafilm, and store in a sealed container with active desiccant at -20°C.

References

  • Mechanism of Triphosphate Hydrolysis in Aqueous Solution: QM/MM Simulations in Water Clusters. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix. National Center for Biotechnology Information (PMC). Available at:[Link]

  • US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions.Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cytidine-5'-triphosphoricaciddisodiumsalt

Comprehensive Safety and Operational Guide for Handling Cytidine-5'-Triphosphate Disodium Salt (CTP) As a Senior Application Scientist, I frequently oversee the integration of critical nucleotides into high-throughput RN...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Cytidine-5'-Triphosphate Disodium Salt (CTP)

As a Senior Application Scientist, I frequently oversee the integration of critical nucleotides into high-throughput RNA synthesis and drug development pipelines. Cytidine-5'-triphosphate disodium salt (CTP) is an indispensable substrate for RNA polymerases and a1[1]. However, its physicochemical properties demand rigorous safety and handling protocols. Mishandling not only compromises the integrity of your experimental data but also poses acute exposure risks to laboratory personnel.

This guide provides a self-validating, step-by-step operational framework for the safe handling, reconstitution, and disposal of CTP disodium salt.

Part 1: Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. CTP disodium salt is a highly charged, hygroscopic powder. Its fine particulate nature makes it highly susceptible to aerosolization, which dictates our approach to respiratory safety.

According to the Globally Harmonized System (GHS), CTP disodium salt presents three primary hazards that require immediate operational mitigation[1][2]:

Table 1: Physicochemical Properties and Hazard Summary

Property / HazardValue / ClassificationOperational Implication
Solubility 1Highly soluble in aqueous media; insoluble in organics[1].
Storage (Powder) 1Must be protected from thermal degradation and moisture[1].
GHS H315 & H319 2Necessitates strict dermal and ocular barrier protection[2].
GHS H335 1Requires respiratory shielding against aerosolized powder[1].

Part 2: Core PPE Requirements & Scientific Justification

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is directly dictated by the compound's hazard profile.

  • Respiratory Protection (N95 / EN 149 FFP2): Because CTP is a lyophilized, fine powder, opening the vial or transferring the solid generates invisible micro-aerosols. An1 to prevent inhalation, which directly triggers H335 respiratory tract irritation[1].

  • Ocular Protection (Tight-Fitting Safety Goggles): Standard safety glasses are insufficient. Tight-fitting goggles or a full face shield must be worn to prevent airborne dust from contacting the ocular mucosa, mitigating the H319 serious eye irritation risk[2].

  • Dermal Protection (Nitrile Gloves & Lab Coat): Wear a fully buttoned lab coat and high-quality nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile is preferred over latex because it generates less static electricity. Static charge causes the fine CTP powder to violently repel and aerosolize or cling to the gloves, increasing the risk of contamination and H315 skin irritation[1].

Part 3: Operational Plan - Reconstitution of 100 mM CTP Stock Solution

The following protocol outlines the safe preparation of a 100 mM CTP stock solution, a standard concentration for in vitro transcription (IVT) assays. Every step includes a self-validating checkpoint to ensure both safety and scientific integrity.

Step 1: Equilibration Transfer the sealed CTP vial from -20°C storage to a desiccator at room temperature for 30–45 minutes. Self-Validating Check: Inspect the exterior of the vial. If condensation is present, equilibration is incomplete. Opening a cold vial introduces atmospheric moisture, which rapidly initiates the hydrolysis of the delicate triphosphate ester bonds.

Step 2: Weighing Don all required PPE. Perform all weighing inside a certified fume hood or a Class II Biological Safety Cabinet (BSC) to capture any aerosolized particulates. Weigh the required mass (calculate based on the specific lot's molecular weight and hydration state, typically 3)[3].

Step 3: Reconstitution Transfer the powder to a sterile, RNase-free conical tube. Add 80% of the target final volume of ultra-pure, RNase-free water. Causality: Nucleotides are highly vulnerable to RNase-mediated degradation. Using uncertified water will permanently destroy the reagent.

Step 4: pH Adjustment & Validation Carefully adjust the pH to 7.0–7.5 using dilute, RNase-free NaOH. Self-Validating Check: The 1[1]. A cloudy solution indicates incomplete dissolution or heavy metal contamination. Furthermore, acidic environments accelerate spontaneous hydrolysis of the triphosphate chain; achieving a neutral pH is critical for long-term stability.

Step 5: Aliquoting and Flash Freezing Bring the solution to the final volume. Aliquot the stock into single-use microcentrifuge tubes. Snap-freeze the tubes in liquid nitrogen and transfer to -80°C for long-term storage. Causality: Repeated freeze-thaw cycles mechanically shear the molecule and promote hydrolysis. Single-use aliquots preserve the functional integrity of the CTP pool.

Part 4: Workflow Visualization

CTP_Workflow Start Dry Powder CTP Storage (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE Don PPE: N95, Nitrile Gloves, Safety Goggles Equilibrate->PPE Weigh Weighing in Fume Hood (Minimize Aerosolization) PPE->Weigh Reconstitute Reconstitute in RNase-Free H₂O Weigh->Reconstitute pH Adjust pH to 7.0-7.5 (Crucial for Stability) Reconstitute->pH Aliquot Aliquot & Flash Freeze (Avoid Freeze-Thaw) pH->Aliquot Store Long-Term Storage (-80°C) Aliquot->Store

Workflow for safe handling, reconstitution, and storage of CTP disodium salt.

Part 5: Spill Management and Disposal Plan

In the event of a localized spill, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Spill Containment: Never sweep the dry CTP powder with a brush. Mechanical sweeping violently aerosolizes the particles, maximizing inhalation risk. Instead, gently cover the spill with absorbent paper towels dampened with RNase-free or distilled water to suppress dust generation.

  • Decontamination: Carefully wipe up the dampened powder. Wash the affected surface with a 1% SDS solution, followed by a 70% ethanol wipe to ensure complete removal of the nucleotide salt.

  • Chemical Disposal: CTP disodium salt is classified as a1[1]. Do not flush the powder or concentrated solutions down the sink. Collect all contaminated consumables (gloves, paper towels, tubes) in a clearly labeled, leak-proof chemical waste container. Dispose of the waste through a licensed hazardous materials contractor in strict accordance with local, state, and federal environmental regulations.

Sources

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